Methyl 2-chloro-5-sulfamoylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61508-36-9 |
|---|---|
Molecular Formula |
C8H8ClNO4S |
Molecular Weight |
249.67 g/mol |
IUPAC Name |
methyl 2-chloro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13) |
InChI Key |
UJGXIASTRIMVRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-5-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-5-sulfamoylbenzoate (CAS No. 61508-36-9) is an organic compound of interest in medicinal chemistry and drug development, often serving as an intermediate in the synthesis of more complex pharmacologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its effective use in synthesis, formulation, and biological screening. This technical guide provides a summary of the available physicochemical data for this compound, detailed experimental protocols for the determination of key properties, and a logical workflow for such characterization.
Due to the limited availability of comprehensive experimental data for this compound in publicly accessible literature, this guide also presents data for the structurally related compound, methyl 2-methoxy-5-sulfamoylbenzoate, for comparative purposes. It is crucial to note that the substitution of a chloro group with a methoxy group significantly alters the electronic and steric properties of the molecule, thereby affecting its physicochemical characteristics.
Physicochemical Data
The quantitative physicochemical data for this compound is sparse. The following table summarizes the available information and provides a comparison with its methoxy analog.
| Property | This compound | Methyl 2-methoxy-5-sulfamoylbenzoate |
| CAS Number | 61508-36-9 | 33045-52-2 |
| Molecular Formula | C₈H₈ClNO₄S | C₉H₁₁NO₅S |
| Molecular Weight | 249.67 g/mol | 245.25 g/mol |
| Melting Point | 209–212 °C | 175-177 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
| LogP | 0.95 | Data not available |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization based on the specific characteristics of the compound.
Determination of Melting Point
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[1][2][3][4][5]
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the closed end, to a height of about 2-3 mm.[3][4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The temperature is increased at a steady rate (e.g., 10-20 °C/minute) for a preliminary approximate measurement. For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.[4]
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.[3]
Determination of Solubility
The solubility of a compound can be qualitatively and quantitatively assessed in various solvents.[6][7][8][9][10]
-
Qualitative Assessment:
-
A small, pre-weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.
-
A specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, acetone) is added.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Visual inspection determines if the compound has dissolved completely, partially, or not at all. This can be repeated with different solvents to establish a solubility profile.[6][7][8]
-
-
Quantitative Assessment (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (this may take several hours to days).[10]
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.[11][12][13][14][15]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is identified from the inflection point of the titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[12]
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.[16][17][18][19][20]
-
Phase Preparation: n-octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by stirring them together for an extended period, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases, and then left to stand for the phases to separate completely.
-
Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the physicochemical characterization of a compound like this compound.
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. chm.uri.edu [chm.uri.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- 10. quora.com [quora.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. pennwest.edu [pennwest.edu]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Structural Analysis and Confirmation of Methyl 2-chloro-5-sulfamoylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis and confirmation of methyl 2-chloro-5-sulfamoylbenzoate. Due to the limited availability of direct experimental data for this specific compound in scientific literature and commercial databases, this guide presents a robust, predictive approach based on the analysis of structurally analogous compounds. It includes a detailed, proposed experimental protocol for its synthesis via Fischer esterification of 2-chloro-5-sulfamoylbenzoic acid. Furthermore, this document outlines the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) derived from established chemical principles and data from related molecules. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, providing a foundational framework for the synthesis and characterization of this and similar compounds.
Introduction
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmacologically active molecules. Its structure combines a chlorinated benzoic acid methyl ester with a sulfonamide group, functionalities that are prevalent in a variety of therapeutic agents. An unambiguous structural confirmation is paramount for its use in medicinal chemistry and drug development. This guide details the necessary steps for its synthesis and the expected outcomes of its structural elucidation using modern spectroscopic techniques.
Proposed Synthesis
A reliable method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-5-sulfamoylbenzoic acid. This reaction involves the acid-catalyzed esterification with methanol.
Experimental Protocol: Fischer Esterification
Materials:
-
2-chloro-5-sulfamoylbenzoic acid (1.0 eq)
-
Methanol (MeOH, large excess, to be used as solvent)
-
Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask, add 2-chloro-5-sulfamoylbenzoic acid and methanol.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography or recrystallization.
Structural Confirmation: Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including 2-chlorobenzoic acid derivatives and aromatic sulfonamides.[1][2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | d | 1H | Ar-H (H6) | Expected to be the most downfield aromatic proton due to deshielding from the adjacent ester and sulfonamide groups. |
| ~7.8 | dd | 1H | Ar-H (H4) | Coupled to both H3 and H6. |
| ~7.6 | d | 1H | Ar-H (H3) | Coupled to H4. |
| ~5.0 | br s | 2H | -SO₂NH₂ | Chemical shift can be variable and the peak may be broad. |
| ~3.9 | s | 3H | -COOCH₃ | Typical range for a methyl ester. |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Typical for an ester carbonyl.[7] |
| ~140 | C-SO₂NH₂ (C5) | Aromatic carbon attached to the electron-withdrawing sulfonamide group. |
| ~135 | C-Cl (C2) | Aromatic carbon attached to chlorine.[7] |
| ~133 | C-COOCH₃ (C1) | Quaternary aromatic carbon. |
| ~132 | CH (C4) | Aromatic methine carbon. |
| ~130 | CH (C6) | Aromatic methine carbon. |
| ~128 | CH (C3) | Aromatic methine carbon. |
| ~53 | -COOCH₃ | Methyl group of the ester. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3390-3230 | Medium | N-H stretch | Asymmetric and symmetric stretching of the sulfonamide N-H bonds.[2] |
| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic C-H stretching of the benzene ring. |
| 1735-1715 | Strong | C=O stretch | Carbonyl stretching of the aromatic ester.[8][9] |
| 1600-1450 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |
| 1345-1315 | Strong | Asymmetric SO₂ stretch | Characteristic strong absorption for sulfonamides.[2] |
| 1185-1145 | Strong | Symmetric SO₂ stretch | Characteristic strong absorption for sulfonamides.[2] |
| 1300-1000 | Strong | C-O stretch | Ester C-O bond stretching.[9] |
| 925-900 | Medium | S-N stretch | Sulfonamide S-N bond stretching.[2] |
Mass Spectrometry (MS)
The mass spectrum under electrospray ionization (ESI) is expected to show the protonated molecule and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale |
| [M+H]⁺ | Protonated molecule | The molecular ion peak. |
| [M+H - CH₃OH]⁺ | Loss of methanol | A common fragmentation pathway for methyl esters. |
| [M+H - SO₂]⁺ | Loss of sulfur dioxide | A characteristic fragmentation of aromatic sulfonamides.[10][11] |
Visualization of Workflows
Synthetic Workflow
The synthesis of this compound follows a standard esterification procedure.
Structural Analysis Workflow
The confirmation of the synthesized product's structure involves a series of spectroscopic analyses.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the synthesis and structural elucidation of this compound. The proposed experimental protocols and predicted spectroscopic data serve as a foundational reference for researchers. While direct experimental data remains to be published, the analysis of analogous structures allows for a high degree of confidence in the predicted outcomes. This information is critical for the quality control and regulatory documentation required in the drug development pipeline.
References
- 1. rsc.org [rsc.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chlorobenzoic acid(118-91-2) 13C NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Sulpiride and Levosulpiride: Key Intermediates and Methodologies
This technical guide provides an in-depth overview of the core synthetic routes for sulpiride and its levorotatory enantiomer, levosulpiride. Tailored for researchers, scientists, and professionals in drug development, this document details the key chemical intermediates, presents structured quantitative data, and offers comprehensive experimental protocols. Visualizations of synthetic workflows and the pharmacological mechanism of action are also provided to facilitate a deeper understanding.
Core Intermediates in Sulpiride and Levosulpiride Synthesis
The synthesis of sulpiride and levosulpiride hinges on two primary intermediates: a substituted benzoic acid derivative and a chiral or racemic pyrrolidine derivative.
1.1. 2-Methoxy-5-sulfamoylbenzoic Acid and its Esters
A crucial building block is 2-methoxy-5-sulfamoylbenzoic acid or its methyl/ethyl ester. The synthesis of this intermediate is pivotal and can be approached through various routes. One common industrial method begins with salicylic acid, involving a multi-step process of methylation, chlorosulfonation, amination, and esterification[1][2][3]. A more streamlined approach utilizes methyl 2-methoxy-5-chlorobenzoate as a starting material[1].
1.2. N-Ethyl-2-aminomethylpyrrolidine and its Enantiomers
The second key component is N-ethyl-2-aminomethylpyrrolidine. For the synthesis of racemic sulpiride, the racemic mixture of this amine is used[4][5]. However, for the synthesis of the pharmacologically active levosulpiride, the (S)-enantiomer, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, is required[6]. This chiral intermediate can be obtained through the resolution of the racemic mixture, commonly employing a chiral resolving agent such as D-(-)-tartaric acid[6].
Synthetic Methodologies and Experimental Protocols
This section outlines the detailed experimental procedures for the synthesis of the key intermediates and the final active pharmaceutical ingredients.
Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
Method 1: From Methyl 2-methoxy-5-chlorobenzoate
This method offers a high-yield, streamlined process for producing the benzoic acid intermediate.
-
Reaction: In a reaction flask equipped with a reflux apparatus, add tetrahydrofuran, methyl 2-methoxy-5-chlorobenzoate, cuprous bromide, and sodium aminosulfonate[1].
-
Conditions: Heat the mixture to 65°C and maintain for 12 hours[1].
-
Work-up: After the reaction, add activated carbon and filter the mixture while hot. Concentrate the filtrate under reduced pressure to obtain the product[1].
-
Purification: The resulting white crystalline powder can be further purified by recrystallization if necessary[1].
Method 2: From Salicylic Acid
A more traditional, multi-step synthesis involves the following sequence:
-
Methylation: Convert salicylic acid to methyl salicylate.
-
Etherification: Methylate the phenolic hydroxyl group of methyl salicylate using a methylating agent like dimethyl sulfate[7].
-
Chlorosulfonation: Introduce a chlorosulfonyl group onto the aromatic ring using chlorosulfonic acid[7].
-
Amination: Convert the sulfonyl chloride to a sulfonamide by reaction with ammonia[2][3].
-
Esterification (if starting with the acid): If the carboxylic acid was not initially esterified, this step is performed to yield the final methyl ester[8].
Synthesis of Racemic N-Ethyl-2-aminomethylpyrrolidine
This intermediate can be synthesized via the reduction of 1-ethyl-2-nitromethylene pyrrolidine.
-
Reaction: The reduction can be carried out using catalytic hydrogenation with a Raney Nickel catalyst or via electrolytic reduction[5][9].
-
Electrolytic Reduction Conditions: In an electrolytic apparatus with a copper cathode and a palladium anode, a solution of 1-ethyl-2-nitromethylene pyrrolidine in a methanol and aqueous sodium carbonate solution is subjected to electrolysis while passing carbon dioxide through the catholyte[5].
-
Work-up and Purification: After the reaction, the product is extracted with an organic solvent, dried, and purified by distillation under reduced pressure to yield an oily product[10].
Resolution of Racemic N-Ethyl-2-aminomethylpyrrolidine to (S)-(-)-2-aminomethyl-1-ethylpyrrolidine
The separation of the desired (S)-enantiomer is a critical step for levosulpiride synthesis.
-
Diastereomeric Salt Formation: Treat the racemic N-ethyl-2-aminomethylpyrrolidine with a chiral resolving agent, such as D-(+)-tartaric acid, in a suitable solvent system (e.g., a mixture of alcohol and water)[6].
-
Crystallization and Separation: Cool the solution to induce crystallization of the diastereomeric salt of the (R)-enantiomer. The (S)-enantiomer remains in the mother liquor[6].
-
Isolation of the (S)-enantiomer: Separate the crystalline salt by filtration. Adjust the pH of the mother liquor to 9-10 with a base like sodium hydroxide to precipitate any remaining salt. After filtration, recover the ethanol and rectify the residue to obtain the levorotatory N-ethyl-2-aminomethylpyrrolidine[6].
Synthesis of Sulpiride (Racemic)
-
Condensation Reaction: React methyl 2-methoxy-5-sulfamoylbenzoate with racemic N-ethyl-2-aminomethylpyrrolidine[1]. The reaction can be carried out in a suitable solvent like ethylene glycol or without a solvent at elevated temperatures[2].
-
Reaction Conditions: Heat the mixture, for example, at 90-100°C for several hours under a nitrogen atmosphere[1].
-
Work-up and Purification: After the reaction is complete, cool the mixture and add a solvent like ethanol to induce precipitation. The crude product is then collected by filtration, washed, and dried[1]. Further purification can be achieved by recrystallization[11].
Synthesis of Levosulpiride
Method 1: From Chiral Intermediate
-
Condensation Reaction: React methyl 2-methoxy-5-sulfamoylbenzoate with (S)-(-)-2-aminomethyl-1-ethylpyrrolidine[1].
-
Reaction Conditions: The reaction is typically carried out by heating the reactants, for instance, at 90-100°C for 5 hours under a nitrogen atmosphere[1].
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and ethanol is added to precipitate the product. The solid is then filtered, washed with ethanol, and dried to yield levosulpiride[1].
Method 2: Resolution of Racemic Sulpiride
An alternative approach involves the resolution of racemic sulpiride. One patented method utilizes an ultrasonic-assisted resolution.
-
Resolution Process: Racemic sulpiride is dissolved in a specific solvent mixture, such as methanol and N,N-dimethylformamide, in the presence of ferric oxide fine powder. The mixture is then subjected to ultrasound at a specific frequency, which facilitates the conversion of the dextroisomer to the levo form.
-
Crystallization: The levosulpiride is then crystallized from the solution at low temperature under vacuum and with the application of ultrasound.
-
Isolation: The crystalline levosulpiride is isolated by filtration and dried.
Quantitative Data Summary
The following tables summarize the quantitative data from various synthetic protocols.
Table 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Methyl 2-methoxy-5-chlorobenzoate | Cuprous bromide | Tetrahydrofuran | 65 | 12 | 94.5 | 99.51 |
| Methyl 2-methoxy-5-chlorobenzoate | Cuprous bromide | Tetrahydrofuran | 60 | 12 | 94.5 | 99.51 |
| Methyl 2-methoxy-5-chlorobenzoate | Cuprous bromide | Tetrahydrofuran | 50 | 10 | 96.55 | 99.51 |
| Methyl 2-methoxy-5-chlorobenzoate | Cuprous bromide | Tetrahydrofuran | 45 | 14 | 95.09 | 99.66 |
Table 2: Synthesis of (S)-N-ethyl-2-aminomethylpyrrolidine via Resolution
| Starting Material | Resolving Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Racemic N-ethyl-2-aminomethylpyrrolidine | D-(+)-Tartaric Acid | Methanol/Water | 0-30 | 12 | >35 | >99 |
Table 3: Synthesis of Levosulpiride from Chiral Intermediate
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Methyl 2-methoxy-5-sulfamoylbenzoate | (S)-1-ethyl-2-aminomethylpyrrolidine | None | 90-100 | 5 | 93.8 | 99.2 |
Mechanism of Action and Signaling Pathway
Sulpiride and its enantiomer levosulpiride are selective antagonists of dopamine D2 receptors[2]. Levosulpiride also demonstrates agonistic activity at serotonin 5-HT4 receptors, which contributes to its prokinetic effects in the gastrointestinal tract[12]. The primary antipsychotic and antiemetic effects are mediated through the blockade of D2 receptors in the central nervous system.
Caption: Signaling pathway of sulpiride and levosulpiride.
Experimental and Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic processes.
Caption: General synthetic workflow for levosulpiride.
Caption: Logical relationships in levosulpiride synthesis.
References
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 3. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 7. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 8. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 9. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 10. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 11. Overcoming the Drawbacks of Sulpiride by Means of New Crystal Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Spectroscopic Data Profile of Methyl 2-chloro-5-sulfamoylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-chloro-5-sulfamoylbenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed analysis of closely related analogous compounds: 2-chloro-5-sulfamoylbenzoic acid and methyl 2-chlorobenzoate. This information serves as a valuable resource for interpretation and prediction of the spectroscopic characteristics of the title compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of Analogous Compounds
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Methyl 2-chlorobenzoate | CDCl₃ | 7.82 | dd | 7.7, 1.6 | Ar-H |
| 7.42 | m | Ar-H | |||
| 7.30 | m | Ar-H | |||
| 3.93 | s | -OCH₃ | |||
| 2-Chlorobenzoic acid | CDCl₃ | 8.09 | d | 7.44 | Ar-H |
| 7.50 | m | Ar-H | |||
| 7.40 | m | Ar-H | |||
| 7.31 | m | Ar-H |
Table 2: ¹³C NMR Data of Analogous Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| Methyl 2-chlorobenzoate | CDCl₃ | 166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.5 |
| 2-Chlorobenzoic acid | CDCl₃ | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of Analogous Compounds
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Methyl 2-chlorobenzoate | C=O (ester) | ~1730 |
| C-Cl | ~750 | |
| C-O | ~1250 | |
| 2-Chlorobenzoic acid | O-H (carboxylic acid) | 2500-3300 (broad) |
| C=O (carboxylic acid) | ~1700 | |
| C-Cl | ~750 | |
| 2-Sulfamoylbenzoic acid | N-H (sulfonamide) | ~3300, ~3200 |
| S=O (sulfonamide) | ~1350, ~1160 | |
| C=O (carboxylic acid) | ~1700 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of Analogous Compounds
| Compound | Ionization Mode | [M]+ or [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Methyl 2-chlorobenzoate | EI | 170/172 | 139/141 ([M-OCH₃]⁺), 111 ([M-COOCH₃]⁺) |
| 2-Chloro-5-sulfamoylbenzoic acid | ESI⁻ | 234 | Predicted fragments: 155 ([M-SO₂NH₂]⁻) |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR).[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
For solid samples, a common method is the preparation of a KBr pellet. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[2] Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).[3] The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
For a solid organic sample, a dilute solution is typically prepared and introduced into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[4] In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and fragmentation.[4] ESI is a softer ionization technique that often results in the observation of the molecular ion with less fragmentation. The ions are then separated based on their mass-to-charge ratio (m/z).[4]
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
This workflow outlines the key stages from sample preparation to data acquisition and interpretation, culminating in the elucidation of the chemical structure.
References
The Chlorosulfonyl Group: A Comprehensive Guide to its Reactivity in Modern Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The chlorosulfonyl (-SO₂Cl) functional group is a cornerstone of modern organic synthesis, prized for its high electrophilicity and versatile reactivity. As a precursor to a wide array of sulfur-containing compounds, its transformations are fundamental in the construction of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the core reactivity of the chlorosulfonyl group, with a particular focus on its reactions with common nucleophiles and its pivotal role in the chemistry of chlorosulfonyl isocyanate (CSI). This document summarizes quantitative data, presents detailed experimental protocols for key transformations, and visualizes reaction mechanisms and workflows to provide a comprehensive resource for professionals in the field.
Core Reactivity of the Chlorosulfonyl Group
The reactivity of the chlorosulfonyl group is dominated by the highly electrophilic nature of the sulfur atom. This is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophilic attack on the sulfur atom typically proceeds via a nucleophilic substitution pathway, displacing the chloride anion, which is an excellent leaving group.
Reactions with Amines: Synthesis of Sulfonamides
The reaction of sulfonyl chlorides with primary or secondary amines is the most common method for the synthesis of sulfonamides, a functional group of immense importance in medicinal chemistry. The reaction typically proceeds rapidly in the presence of a base to neutralize the HCl byproduct.
Data Presentation: Sulfonamide Synthesis
| Sulfonyl Chloride | Amine | Conditions | Yield (%) | Reference |
| Benzenesulfonyl chloride | Dibutylamine | 1.0 M NaOH (aq), 5% excess sulfonyl chloride | 94 | [1] |
| Benzenesulfonyl chloride | 1-Octylamine | 1.0 M NaOH (aq), 5% excess sulfonyl chloride | 98 | [1] |
| p-Toluenesulfonyl chloride | Benzylamine | CH₂Cl₂, TEA, PPh₃, 0 °C | 62 (sulfinamide) | [2] |
| p-Toluenesulfonyl chloride | Aniline | Microwave, solvent-free | 95 | [3] |
| Methanesulfonyl chloride | (S)-Alanine methyl ester | Microwave, solvent-free | 96 | [3] |
| 4-Nitrobenzenesulfonyl chloride | Benzylamine | CH₂Cl₂, PPh₃, TEA, 0 °C | 65 (sulfinamide) | [2] |
Experimental Protocol: Synthesis of N-Benzyl-4-methylbenzenesulfonamide
This protocol is adapted from a general microwave-assisted, solvent-free procedure.[3]
-
Reactant Preparation: In a microwave-transparent vessel, add p-toluenesulfonyl chloride (1.0 mmol, 190.6 mg).
-
Amine Addition: To the same vessel, add benzylamine (1.0 mmol, 107.2 mg, 0.11 mL).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 W for 2-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dissolve the crude product in ethyl acetate (20 mL).
-
Purification: Wash the organic layer with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.
Reactions with Alcohols: Synthesis of Sulfonate Esters
Sulfonyl chlorides react with alcohols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form sulfonate esters. This transformation is crucial in organic synthesis as it converts a poorly leaving hydroxyl group into a highly effective sulfonate leaving group, facilitating subsequent substitution and elimination reactions.
Data Presentation: Sulfonate Ester Synthesis
| Sulfonyl Chloride | Alcohol | Conditions | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | 1-Octanol | Et₃N, Me₃N·HCl (cat.), CH₂Cl₂, 0°C-RT, 1-5h | ~95-100 | [4] |
| Methanesulfonyl chloride | 1-Octanol | Et₃N, Me₃N·HCl (cat.), CH₂Cl₂, 0°C-RT, 1-5h | ~95-100 | [4] |
| p-Toluenesulfonyl chloride | Cyclohexanol | Pyridine, 0 °C to RT | High | [5] |
| Methanesulfonyl chloride | Primary Alcohol | TEA, DCM, 0 °C to RT, 18h | quant. | [6] |
| p-Toluenesulfonyl chloride | Secondary Alcohol | DIEA, DCM, RT, 2 days | 62 | [6] |
Experimental Protocol: Synthesis of Octyl p-Toluenesulfonate
This protocol is based on a procedure utilizing a catalytic amount of a tertiary amine salt.[4]
-
Setup: To a stirred solution of 1-octanol (1.0 mmol, 130.2 mg, 0.16 mL) in dichloromethane (5 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 mmol, 151.8 mg, 0.21 mL).
-
Catalyst Addition: Add a catalytic amount of trimethylamine hydrochloride (0.1 mmol, 9.6 mg).
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 mmol, 228.7 mg) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-5 hours, monitoring by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction with the addition of 1M HCl (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Chlorosulfonyl Isocyanate (CSI) in [2+2] Cycloaddition
Chlorosulfonyl isocyanate (ClSO₂NCO or CSI) is an exceptionally reactive and versatile reagent.[7] Its high electrophilicity stems from the combined electron-withdrawing power of the chlorosulfonyl and isocyanate groups. A key reaction of CSI is its [2+2] cycloaddition with alkenes to form N-chlorosulfonyl-β-lactams. These products are valuable intermediates, as the N-sulfonyl group can be readily cleaved to yield the parent β-lactam, the core structure of penicillin and cephalosporin antibiotics.[8]
The mechanism of the cycloaddition can be either a concerted process or a stepwise pathway involving a dipolar intermediate, depending on the electronic properties of the alkene.[8][9]
Data Presentation: [2+2] Cycloaddition of CSI with Alkenes
| Alkene | Conditions | Product Yield (%) | Reference |
| trans-3-Hexene | Neat, RT, 25h | 94 | [8] |
| p-Methylstyrene | Neat, 50 °C, 20 days (with p-TsNCO) | 59 | [10] |
| 2-Methyl-2-butene | Neat, 50 °C, 216h (with p-TsNCO) | 58 | [10] |
| 4-tert-butyl-1-fluorocyclohexene | Neat, 65-70 °C, 1h | 65 | [11] |
| 1-Fluorocyclohexene | Neat, heat | 50 | [11] |
Experimental Protocol: [2+2] Cycloaddition of CSI with an Alkene
This is a representative procedure adapted from the reaction with 4-tert-butyl-1-fluorocyclohexene.[11]
-
Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, place the alkene (e.g., 4-tert-butyl-1-fluorocyclohexene, 1.00 mmol, 156 mg).
-
Reagent Addition: Add chlorosulfonyl isocyanate (1.10 mmol, 155 mg, 96 µL) to the stirred alkene.
-
Reaction: Heat the stirred mixture to 65-70 °C for one hour.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Add dichloromethane (2-3 mL), followed by the dropwise addition of ice-water to hydrolyze any unreacted CSI.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts.
-
Purification: Wash the combined organic layers with a 2% aqueous sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude N-chlorosulfonyl-β-lactam can be purified by column chromatography.
Applications in Drug Development
The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents. The synthetic accessibility of sulfonamides via the reaction of sulfonyl chlorides with amines makes this a critical transformation in pharmaceutical development.
Furthermore, the ability to synthesize β-lactam rings using chlorosulfonyl isocyanate is directly applicable to the production of β-lactam antibiotics, one of the most important classes of antibacterial agents in history. The chlorosulfonyl group serves as a powerful tool for constructing these strained ring systems, which are otherwise challenging to synthesize. The development of new synthetic routes, such as the one-pot conversion of carboxylic acids to sulfonamides, further enhances the utility of sulfonyl chlorides in creating diverse libraries of potential drug candidates.[11]
Conclusion
The chlorosulfonyl group is a powerful and versatile functional group in the arsenal of synthetic chemists. Its high reactivity towards a range of nucleophiles provides reliable and high-yielding routes to sulfonamides and sulfonate esters—functional groups that are not only prevalent in bioactive molecules but also serve as key intermediates for further chemical transformations. The unique reactivity of chlorosulfonyl isocyanate in cycloaddition reactions further underscores the importance of this group, providing a direct pathway to the core structures of vital antibiotics. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and professionals aiming to leverage the full synthetic potential of the chlorosulfonyl group in drug discovery and development.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
- 7. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 8. researchtrends.net [researchtrends.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. westmont.edu [westmont.edu]
- 11. pubs.acs.org [pubs.acs.org]
literature review on the synthesis of furosemide precursors
An In-depth Technical Guide to the Synthesis of Furosemide Precursors
Introduction
Furosemide, a potent loop diuretic, is a cornerstone in the management of edema associated with cardiac, renal, and hepatic failure, as well as hypertension.[1] Its synthesis involves the preparation of key precursors, primarily substituted sulfamoylbenzoic acids, which are then condensed with furfurylamine. This technical guide provides a comprehensive literature review of the primary synthetic pathways for furosemide precursors, focusing on detailed experimental protocols, quantitative data, and process workflows. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the chemistry involved in producing this vital active pharmaceutical ingredient (API).
Key Precursors in Furosemide Synthesis
The industrial synthesis of furosemide predominantly relies on two key precursors:
-
2,4-Dichloro-5-sulfamoylbenzoic Acid: This is the most common and critical intermediate. Its synthesis from 2,4-dichlorobenzoic acid is a multi-step process involving chlorosulfonation and subsequent amination.
-
Furfurylamine: This amine is the source of the characteristic furan ring in the final furosemide molecule.[2] It is typically produced via the hydrogenation and ammonification of furfural.[3]
An alternative and higher-yield synthetic route utilizes 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid as a key intermediate.[4]
Primary Synthetic Pathway: The Dichlorobenzoic Acid Route
The most established method for synthesizing furosemide begins with 2,4-dichlorobenzoic acid. This pathway involves three main stages: chlorosulfonation, ammonolysis, and the final condensation with furfurylamine.
Caption: Synthetic workflow starting from 2,4-Dichlorobenzoic Acid.
Stage 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
This step introduces the sulfonyl chloride group onto the benzene ring, creating the intermediate 2,4-dichloro-5-carboxybenzenesulfonyl chloride.
Experimental Protocol:
-
Charge the reaction vessel with a solvent, such as N-methylpyrrolidone (NMP), and add 2,4-dichlorobenzoic acid and a catalyst like sodium sulfate.[5]
-
Heat the mixture to approximately 145°C to ensure complete dissolution of the solids.[5]
-
Begin the dropwise addition of chlorosulfonic acid. The molar ratio of 2,4-dichlorobenzoic acid to chlorosulfonic acid can range from 1:4 to 1:10.[6]
-
Maintain the reaction temperature between 130-150°C for a period of 1 to 6 hours after the addition is complete.[6]
-
Upon completion, cool the reaction mixture to room temperature. The intermediate product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, can be isolated by centrifugation, which also allows for solvent recovery.[5] Alternatively, the reaction mixture can be poured into ice water to precipitate the product.[6]
| Parameter | Value | Source(s) |
| Starting Material | 2,4-Dichlorobenzoic Acid | [5][7] |
| Reagent | Chlorosulfonic Acid | [5][6] |
| Solvent | N-Methylpyrrolidone (NMP) | [5] |
| Catalyst | Sodium Sulfate | [5] |
| Temperature | 130-150°C | [5][6] |
| Reaction Time | 1-6 hours | [6] |
| Molar Ratio (Acid:Reagent) | 1:4 - 1:10 | [6] |
| Intermediate | 2,4-dichloro-5-carboxybenzenesulfonyl chloride | [5] |
Stage 2: Ammonolysis and Purification
The sulfonyl chloride intermediate is converted to the corresponding sulfonamide, 2,4-dichloro-5-sulfamoylbenzoic acid, through reaction with ammonia.
Experimental Protocol:
-
Ammonolysis: Cool a vessel containing ammonia water to 0°C using an ice-salt bath.[5][8]
-
Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride from the previous step, ensuring the reaction temperature is maintained at or below 5-10°C.[6][8]
-
Allow the reaction to proceed for approximately 1-2 hours.[6][8]
-
Acidification: After the ammonolysis is complete, acidify the mixture by adding 30% hydrochloric acid, keeping the temperature below 10°C. Adjust the pH to 1-2 to precipitate the crude product.[6][8]
-
Purification: Filter the crude solid and wash it with water until the filtrate pH is between 4 and 5.[8] The crude 2,4-dichloro-5-sulfamoylbenzoic acid can then be further purified by recrystallization from ethanol to obtain a high-quality product.[5][9]
| Parameter | Value | Source(s) |
| Reagent | Ammonia Water | [5][6] |
| Ammonolysis Temperature | ≤ 10°C | [6][8] |
| Ammonolysis Time | 1-2 hours | [6][8] |
| Acidification Agent | 30% Hydrochloric Acid | [6][8] |
| Final pH | 1-2 | [6][8] |
| Purification | Water wash, Ethanol recrystallization | [5][8] |
Stage 3: Condensation with Furfurylamine
The final step is the condensation of the purified sulfamoylbenzoic acid precursor with furfurylamine to form furosemide.[10] This reaction can suffer from low yields (35-50%) due to the formation of by-products, making purification of the final API challenging.[4]
Alternative Pathway: The Fluorotoluene Route
To overcome the low yield of the final condensation step in the traditional route, an alternative synthesis was developed. This pathway starts with 4-chloro-2-fluoro-toluene and proceeds through a different intermediate, 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid, which reacts with furfurylamine in nearly quantitative yields.[4]
Caption: High-yield alternative synthesis pathway for Furosemide.
Experimental Workflow:
-
Photochlorination: 4-chloro-2-fluoro-toluene is subjected to photochlorination to yield 4-chloro-2-fluoro-benzotrichloride.[4]
-
Chlorosulfonylation & Ammonolysis: The resulting benzotrichloride derivative is treated with sulfuric chlorohydrin in the presence of sulfuric acid. The subsequent product is then ammonolyzed with ammonium hydroxide to give the key precursor, 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid.[4]
-
Condensation: This fluorinated precursor is condensed with furfurylamine. This specific reaction is highly efficient, leading to practically quantitative yields of furosemide and simplifying the purification process.[4]
| Step | Starting Material | Key Reagents | Product | Yield Advantage | Source |
| 1 | 4-chloro-2-fluoro-toluene | Chlorine (light-catalyzed) | 4-chloro-2-fluoro-benzotrichloride | - | [4] |
| 2 | 4-chloro-2-fluoro-benzotrichloride | Sulfuric chlorohydrin, H₂SO₄, NH₄OH | 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid | - | [4] |
| 3 | 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid | Furfurylamine | Furosemide | Practically quantitative | [4] |
Conclusion
The synthesis of furosemide precursors is a well-documented field, with the route starting from 2,4-dichlorobenzoic acid being the most conventional. While this pathway is widely used, it is hampered by a low-yield final condensation step. The alternative synthesis starting from 4-chloro-2-fluoro-toluene offers a significant process advantage by achieving a near-quantitative yield in the final condensation, thereby reducing by-product formation and simplifying purification. This technical guide provides drug development professionals with the core data and methodologies to evaluate and optimize the synthesis of these critical pharmaceutical intermediates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 5. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 7. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Uses|Furfurylamine-HoseaChem [hoseachem.com]
Potential Biological Targets for Sulfamoyl Benzoate Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological targets of sulfamoyl benzoate compounds. This class of molecules has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities. This document outlines the key molecular targets, summarizes quantitative interaction data, provides detailed experimental protocols for assessing these interactions, and visualizes the relevant biological pathways and experimental workflows.
Carbonic Anhydrases (CAs)
Sulfamoyl benzoate derivatives are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Various CA isoforms are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[2][3]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The inhibitory potency of various sulfamoyl benzoate compounds against different human (h) CA isoforms is summarized in the table below. The data is presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀).
| Compound Class | Target Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| 4-sulfamoyl-benzenecarboxamides | hCA I | 5.3–334 | Acetazolamide | 250 |
| hCA II | low nanomolar | Acetazolamide | 12 | |
| hCA VII | low nanomolar | Acetazolamide | 2.5 | |
| hCA IX | subnanomolar | Acetazolamide | 25 | |
| 4-chloro-3-sulfamoyl-benzenecarboxamides | hCA I | Higher affinity than for hCA II | Dorzolamide | - |
| hCA II | low nanomolar | Brinzolamide | - | |
| hCA IV | low nanomolar | - | - | |
| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates | hCA IX | Kd = 0.12 | - | - |
Data compiled from multiple sources.[2][3][4]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity.[5]
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms
-
Sulfamoyl benzoate inhibitor compounds
-
Substrate: CO₂-saturated water
-
Buffer: 20 mM Tris-HCl, pH 7.4
-
pH indicator: p-Nitrophenol
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the purified CA isoforms in the assay buffer.
-
Dissolve the sulfamoyl benzoate compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a dilution series of the inhibitor.
-
-
Assay Performance:
-
Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).
-
In one syringe of the stopped-flow apparatus, load the CA enzyme solution pre-incubated with the inhibitor (or vehicle control) for a defined period.
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid, catalyzed by CA, will cause a change in pH.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength (e.g., 400 nm for p-nitrophenol).
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis constant (Kₘ) of the substrate is known.
-
Signaling Pathway and Experimental Workflow
Carbonic anhydrase IX is highly overexpressed in various solid tumors in response to hypoxia.[1][6] It plays a crucial role in maintaining the pH homeostasis of cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment.[1]
Caption: Role of Carbonic Anhydrase IX in tumor pH regulation.
Caption: Workflow for identifying potent and selective CA inhibitors.
Lysophosphatidic Acid Receptor 2 (LPA₂)
Certain sulfamoyl benzoic acid analogues have been identified as potent and specific agonists of the LPA₂ receptor, a G protein-coupled receptor (GPCR) that mediates various cellular processes, including cell survival and proliferation.[7][8]
Quantitative Data: LPA₂ Receptor Agonist Activity
| Compound | EC₅₀ (nM) | Target |
| Sulfamoyl benzoic acid analogue (11d) | 0.00506 | Human LPA₂ |
| GRI977143 (template scaffold) | ~2000 | Human LPA₂ |
Data from Patil et al. (2014).[7]
Experimental Protocol: LPA₂ Receptor Calcium Mobilization Assay
This protocol describes a common method for assessing the agonist activity of compounds at the LPA₂ receptor by measuring intracellular calcium mobilization.[9]
Materials:
-
Cells stably expressing the human LPA₂ receptor (e.g., HEK293 cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Sulfamoyl benzoate agonist compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Culture the LPA₂-expressing cells in appropriate media.
-
Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with the calcium indicator dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record the baseline fluorescence.
-
Inject the sulfamoyl benzoate compound (or a known LPA₂ agonist as a positive control) at various concentrations.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence intensity after compound addition is used to determine the response.
-
Plot the response against the logarithm of the compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway
The LPA₂ receptor couples to multiple G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades that regulate cell survival, proliferation, and migration.[6][10]
Caption: LPA₂ receptor downstream signaling pathways.
Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
Sulfamoyl benzamide derivatives have been investigated as selective inhibitors of human NTPDases, a family of ectoenzymes that hydrolyze extracellular ATP and ADP.[11] These enzymes are involved in the regulation of purinergic signaling, which plays a role in thrombosis, inflammation, and cancer.[11][12]
Quantitative Data: h-NTPDase Inhibition
| Compound | Target Isoform | IC₅₀ (µM) |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 |
| h-NTPDase3 | 0.72 ± 0.11 | |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | 0.27 ± 0.08 |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | 0.29 ± 0.07 |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 |
Data from Khan et al. (2023).[11]
Experimental Protocol: h-NTPDase Activity Assay (Malachite Green Assay)
This protocol describes a colorimetric method for measuring h-NTPDase activity by quantifying the release of inorganic phosphate.
Materials:
-
Recombinant human NTPDase isoforms
-
Sulfamoyl benzamide inhibitor compounds
-
Substrate: ATP or ADP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂)
-
Malachite green reagent
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the purified NTPDase isoforms in the assay buffer.
-
Dissolve the sulfamoyl benzamide compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a dilution series of the inhibitor.
-
-
Assay Performance:
-
In a 96-well plate, add the NTPDase enzyme, the inhibitor at various concentrations (or vehicle control), and the assay buffer.
-
Pre-incubate the mixture for a defined period at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATP or ADP).
-
Incubate for a specific time to allow for enzymatic activity.
-
Stop the reaction by adding the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction.
-
-
Data Analysis:
-
Measure the absorbance of the colored complex at a specific wavelength (e.g., 620 nm).
-
Create a standard curve using the phosphate standard solution.
-
Calculate the amount of phosphate released in each well.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway
h-NTPDases on the cell surface modulate purinergic signaling by hydrolyzing extracellular ATP and ADP, thereby regulating the activation of P2 receptors.[12][13]
Caption: Modulation of purinergic signaling by h-NTPDases.
Glucokinase (GK)
Novel sulfamoyl benzamide derivatives have been identified as allosteric activators of glucokinase, a key enzyme in glucose metabolism that acts as a glucose sensor in pancreatic β-cells and hepatocytes.[14] GK activators are being explored as potential therapeutic agents for type 2 diabetes.[15]
Quantitative Data: Glucokinase Activation
| Compound | Activation Fold |
| Compound 1 | 2.03 - 2.09 |
| Compound 6 | 2.03 - 2.09 |
| Compound 8 | 2.03 - 2.09 |
Data from Al-Salahi et al. (2024).[14]
Experimental Protocol: Glucokinase Activation Assay (Fluorometric)
This protocol describes a fluorometric method for measuring glucokinase activity and assessing the effect of activators.[16][17]
Materials:
-
Recombinant human glucokinase
-
Sulfamoyl benzamide activator compounds
-
Substrate: Glucose
-
ATP
-
Coupled enzyme system (e.g., glucose-6-phosphate dehydrogenase)
-
NADP⁺
-
Resorufin-based probe
-
Assay buffer (e.g., 25 mM HEPES, pH 7.1)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of glucokinase, activator compounds, glucose, ATP, NADP⁺, and the coupled enzyme system in the assay buffer.
-
-
Assay Performance:
-
In a 96-well plate, add the glucokinase enzyme, the activator compound at various concentrations (or vehicle control), glucose, NADP⁺, and the coupled enzyme system.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding ATP.
-
The glucokinase-catalyzed phosphorylation of glucose to glucose-6-phosphate is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase.
-
The generated NADPH reduces the probe to produce a fluorescent product.
-
Monitor the increase in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence curve.
-
Calculate the fold activation by dividing the rate in the presence of the activator by the rate in the absence of the activator.
-
Determine the AC₅₀ (concentration for 50% of maximal activation) by plotting the fold activation against the logarithm of the activator concentration.
-
Signaling Pathway
In pancreatic β-cells, glucokinase acts as a glucose sensor, linking changes in blood glucose levels to insulin secretion.[9][14]
Caption: Glucokinase-mediated glucose sensing and insulin secretion.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPAR2 - Wikipedia [en.wikipedia.org]
- 11. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 13. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 14. Glucokinase - Wikipedia [en.wikipedia.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. assaygenie.com [assaygenie.com]
- 17. abcam.com [abcam.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of the potent loop diuretic, furosemide, commencing from 2,4-dichlorobenzoic acid. The synthesis is a two-step process involving an initial chlorosulfonation and subsequent amidation of the starting material to yield an intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid. This intermediate is then reacted with furfurylamine via nucleophilic aromatic substitution to produce furosemide. This document outlines the detailed experimental procedures, reaction conditions, and purification methods. All quantitative data are summarized for clarity, and the workflow is visualized using diagrams to facilitate comprehension and reproducibility in a research and development setting.
Introduction
Furosemide is a loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1] It functions by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle.[2] The synthesis of furosemide from 2,4-dichlorobenzoic acid is a well-established route in medicinal chemistry.[2][3][4][5][6] This protocol details the necessary steps and conditions for this synthesis, providing a reliable method for laboratory-scale preparation.
Overall Reaction Scheme
The synthesis of furosemide from 2,4-dichlorobenzoic acid proceeds through the formation of a key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.
Step 1: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid, followed by treatment with ammonia to yield 2,4-dichloro-5-sulfamoylbenzoic acid.[2][3]
Step 2: The intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, undergoes a nucleophilic aromatic substitution reaction with furfurylamine to form furosemide.[2][7]
Experimental Protocols
3.1. Step 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid
This step involves two sequential reactions: chlorosulfonation and amidation.
-
Materials: 2,4-dichlorobenzoic acid, chlorosulfonic acid, concentrated ammonia solution, ice, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a stirrer and placed in an ice bath, cautiously add 2,4-dichlorobenzoic acid in small portions to an excess of chlorosulfonic acid.[3][8]
-
After the addition is complete, heat the mixture, for instance, at 80°C for one hour, to facilitate the chlorosulfonation reaction.[8]
-
Cool the reaction mixture and carefully pour it onto crushed ice. The product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, will precipitate.
-
Filter the precipitate and wash it with cold water.
-
Without extensive drying, add the crude 2,4-dichloro-5-carboxybenzenesulfonyl chloride to a cooled, concentrated ammonia solution.[9] Maintain the temperature below 5°C during this amidation step.
-
Stir the mixture for a couple of hours.
-
Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the 2,4-dichloro-5-sulfamoylbenzoic acid.[9]
-
Filter the white precipitate, wash with water until the washings are neutral, and dry the product.
-
3.2. Step 2: Synthesis of Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid)
-
Materials: 2,4-dichloro-5-sulfamoylbenzoic acid (from Step 1), furfurylamine, sodium bicarbonate (optional, as a base), ethanol.
-
Procedure:
-
In a reaction vessel, combine 2,4-dichloro-5-sulfamoylbenzoic acid and an excess of furfurylamine.[1][7] Some procedures may use a solvent like dimethyl sulfoxide (DMSO) or conduct the reaction neat.[7]
-
Heat the mixture to a temperature between 120-140°C for several hours (e.g., 4 hours).[7] The reaction involves the nucleophilic substitution of the chlorine atom at the 2-position by the amino group of furfurylamine.
-
After the reaction is complete, cool the mixture.
-
The crude furosemide can be purified by recrystallization. Dissolve the product in a suitable solvent, such as aqueous ethanol, upon heating.[7]
-
Allow the solution to cool, which will cause the purified furosemide to crystallize.
-
Filter the crystals, wash with a small amount of cold solvent, and dry to obtain the final product.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of furosemide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2,4-dichloro-5-sulfamoylbenzoic acid | C₇H₅Cl₂NO₄S | 286.09 | - | - |
| Furosemide | C₁₂H₁₁ClN₂O₅S | 330.74 | ~55%[7] | 206-213[7] |
Visualization
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of furosemide.
Caption: Reaction pathway for the synthesis of furosemide.
Caption: Experimental workflow for furosemide synthesis.
References
- 1. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. youtube.com [youtube.com]
- 4. Solved The synthesis of furosemide begins with treatment | Chegg.com [chegg.com]
- 5. Solved Question 2 Furosemide is synthesized in a relatively | Chegg.com [chegg.com]
- 6. Solved The synthesis of furosemide begins with treatment of | Chegg.com [chegg.com]
- 7. US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]
- 8. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 9. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2,4-Dihalo-5-Sulfamoyl-Benzoates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the nucleophilic aromatic substitution (SNAr) on methyl 2,4-dihalo-5-sulfamoyl-benzoates. These compounds are valuable intermediates in the synthesis of various biologically active molecules, including selective inhibitors of carbonic anhydrase IX (CAIX), an important target in cancer therapy.[1][2][3]
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[4][5] The halogen atoms in methyl 2,4-dihalo-5-sulfamoyl-benzoates are activated towards nucleophilic attack by the presence of the electron-withdrawing sulfamoyl and methoxycarbonyl groups. The substitution reaction typically occurs preferentially at the 4-position (para to the sulfamoyl group).[1]
General Protocol for Nucleophilic Aromatic Substitution with Thiols
This protocol describes a general method for the substitution of the halogen at the 4-position of methyl 2,4-dihalo-5-sulfamoyl-benzoates with various thiol nucleophiles.
Materials and Reagents
-
Methyl 2,4-dichloro-5-sulfamoyl-benzoate or Methyl 2,4-dibromo-5-sulfamoyl-benzoate
-
Thiol nucleophile (e.g., thiophenol, substituted thiophenols, aliphatic thiols)
-
Base: Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
Solvent: Dimethyl sulfoxide (DMSO) or Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Experimental Procedure
Method A: Using Triethylamine in DMSO
-
To a solution of methyl 2,4-dihalo-5-sulfamoyl-benzoate (1.0 eq) in DMSO, add the corresponding thiol (1.1 eq).
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Method B: Using Potassium Carbonate in DMSO
-
To a solution of methyl 2,4-dihalo-5-sulfamoyl-benzoate (1.0 eq) in DMSO, add the corresponding thiol (1.1 eq).
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 24-72 hours, monitoring by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Method A.
Method C: Using Triethylamine in Methanol (for aromatic thiols)
-
To a solution of methyl 2,4-dihalo-5-sulfamoyl-benzoate (1.0 eq) in methanol, add the aromatic thiol (1.1 eq).
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Method A. Note that this method was found to be less effective for aliphatic thiols.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various methyl 2-halo-4-(organothio)-5-sulfamoyl-benzoates.
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Thiophenol | TEA | DMSO | 60 | 72 | Methyl 2-chloro-4-(phenylthio)-5-sulfamoyl-benzoate | 85 |
| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | 4-Methylthiophenol | TEA | DMSO | 60 | 72 | Methyl 2-chloro-4-((4-methylphenyl)thio)-5-sulfamoyl-benzoate | 90 |
| Methyl 2,4-dibromo-5-sulfamoyl-benzoate | Thiophenol | K2CO3 | DMSO | 60 | 48 | Methyl 2-bromo-4-(phenylthio)-5-sulfamoyl-benzoate | 82 |
| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Naphthalene-1-thiol | TEA | MeOH | Reflux | 24 | Methyl 2-chloro-4-(naphthalen-1-ylthio)-5-sulfamoyl-benzoate | 78 |
| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Ethanethiol | TEA | DMSO | 60 | 72 | Methyl 2-chloro-4-(ethylthio)-5-sulfamoyl-benzoate | 65 |
Note: Yields are approximate and based on literature reports for similar reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow and the mechanism of the nucleophilic aromatic substitution.
Caption: General experimental workflow for the SNAr reaction.
Caption: Mechanism of the nucleophilic aromatic substitution (SNAr).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure the base is active and the solvent is anhydrous. |
| Deactivated nucleophile. | Use a fresh, high-purity nucleophile. | |
| Formation of side products | Reaction temperature is too high. | Lower the reaction temperature. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. | |
| Difficulty in purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. Consider using a different stationary phase. |
| Presence of polar impurities from the base. | Perform an acidic wash during the work-up to remove residual triethylamine. |
Safety Precautions
-
Halogenated aromatic compounds: These compounds can be irritants and harmful if inhaled or absorbed through the skin. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Thiols: Many thiols have strong, unpleasant odors and are toxic. Work with thiols in a fume hood and take precautions to avoid inhalation and skin contact.
-
Bases: Triethylamine is a corrosive and flammable liquid. Potassium carbonate is an irritant. Handle with care and avoid contact with skin and eyes.
-
Solvents: DMSO and methanol are flammable and can be absorbed through the skin. Avoid ignition sources and ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols described in this document provide a reliable method for the synthesis of methyl 2-halo-4-(organothio)-5-sulfamoyl-benzoates via nucleophilic aromatic substitution. These procedures are crucial for the development of novel therapeutic agents, particularly in the field of anticancer drug discovery. Careful attention to reaction conditions and safety precautions is essential for successful and safe execution of these syntheses.
References
- 1. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes: Methyl 2-chloro-5-sulfamoylbenzoate Derivatives in Carbonic Anhydrase IX Inhibition
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of pH in the tumor microenvironment.[1][2] Its expression is primarily induced by hypoxia, a common feature of solid tumors, via the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[3] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][5] By positioning its catalytic domain extracellularly, CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[1][2] Conversely, the resulting intracellular alkalization supports tumor cell survival and proliferation. This pivotal role makes CA IX a validated therapeutic target for the development of novel anticancer agents.[4]
Primary sulfonamides (R-SO₂NH₂) are a well-established class of CA inhibitors. Methyl 2-chloro-5-sulfamoylbenzoate serves as a foundational scaffold for the synthesis of potent and selective CA IX inhibitors. By modifying the benzene ring with various substituents, researchers can fine-tune the binding affinity and selectivity of these compounds, aiming to minimize off-target effects on other CA isozymes that are crucial for normal physiological functions.[1][2]
Mechanism of Action
The inhibitory action of this compound derivatives stems from the primary sulfonamide group, which is a key marker for CA inhibitors.[1][2] This group coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule/hydroxide ion and thereby blocking the enzyme's catalytic activity.[6] Inhibition of CA IX leads to a decrease in the acidification of the extracellular space and a reduction in intracellular pH.[7] This disruption of pH regulation can trigger apoptosis, reduce cell proliferation, and potentially inhibit metastatic processes, making these inhibitors promising candidates for cancer therapy.[4][8]
Data Presentation: Inhibitory Activity
A study by Zakšauskas et al. (2021) detailed the synthesis and evaluation of a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates. The binding affinities for all 12 catalytically active human CA isozymes were determined. The data below summarizes the dissociation constants (Kd, in nM) for selected compounds against key CA isozymes, highlighting the high affinity and selectivity for CA IX. Lower Kd values indicate stronger binding.
| Compound ID | Substituent at C4 | Halogen at C2 | CA I (Kd, nM) | CA II (Kd, nM) | CA IX (Kd, nM) | CA XII (Kd, nM) |
| 3b | -SMe | Cl | 2100 | 20 | 0.81 | 2.8 |
| 4b | -SMe | Br | 1600 | 14 | 0.12 | 2.7 |
| 7b | -SO₂Me | Cl | 30000 | 100 | 3.1 | 2.7 |
| 8b | -SO₂Me | Br | 11000 | 38 | 0.53 | 1.3 |
Data extracted from Zakšauskas A, et al. Int J Mol Sci. 2021.[1]
Compound 4b , a derivative of methyl 2-bromo-5-sulfamoylbenzoate, demonstrated exceptionally high affinity for CA IX with a Kd of 0.12 nM and exhibited over 100-fold selectivity against other CA isozymes.[1][2]
Experimental Protocols
The successful application of these inhibitors requires robust experimental validation. The general workflow involves chemical synthesis, in vitro enzyme inhibition assays, and cell-based functional assays.
Synthesis of Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates
This protocol is based on the methods described by Zakšauskas et al.[1]
-
Objective: To synthesize target inhibitors via nucleophilic aromatic substitution.
-
Starting Materials: Methyl 2,4-dichloro-5-sulfamoyl-benzoate (for chloro-derivatives) or methyl 2,4-dibromo-5-sulfamoyl-benzoate (for bromo-derivatives).
-
Procedure:
-
Dissolve the starting material (e.g., methyl 2,4-dichloro-5-sulfamoyl-benzoate) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO).
-
Add the desired nucleophile (e.g., sodium methanethiolate to introduce an -SMe group) and a base such as triethylamine.
-
Heat the reaction mixture at a controlled temperature (e.g., 60 °C) for an extended period (e.g., 72 hours) to allow the nucleophilic substitution to occur, primarily at the C4 position.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the product using standard chromatographic techniques.
-
Confirm the structure of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
For sulfonyl derivatives (-SO₂Me), the synthesized sulfanyl compounds (-SMe) can be further oxidized using an agent like peracetic acid, generated in situ.[1]
-
Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay - FTSA)
FTSA is a high-throughput method to determine the binding affinity of inhibitors to a target protein.[1][2]
-
Objective: To determine the dissociation constant (Kd) of the inhibitor for CA IX and other CA isozymes.
-
Principle: The assay measures the thermal stability of a protein. The binding of a ligand (inhibitor) typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
-
Procedure:
-
Prepare a series of dilutions of the test compound (e.g., methyl 2-chloro-4-(methylthio)-5-sulfamoylbenzoate) in a suitable buffer (e.g., HEPES).
-
In a PCR plate, add the recombinant human CA isozyme (e.g., CA IX), the fluorescent dye (e.g., SYPRO Orange), and the diluted test compound to each well.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a thermal gradient, increasing the temperature from approximately 25 °C to 95 °C, while continuously monitoring fluorescence.
-
The temperature at which the fluorescence signal is maximal corresponds to the melting temperature (Tm) of the protein under those conditions.
-
Plot the change in Tm (ΔTm) against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a suitable binding model to calculate the dissociation constant (Kd).
-
Cell-Based Assay: Intracellular pH (pHi) Measurement
This assay determines if the inhibition of CA IX activity translates to a functional effect on cancer cell pH regulation.[7]
-
Objective: To measure changes in intracellular pH in cancer cells upon treatment with a CA IX inhibitor.
-
Principle: The pH-sensitive fluorescent dye BCECF-AM is used. This cell-permeant dye is cleaved by intracellular esterases to the fluorescent, membrane-impermeant BCECF, which is trapped inside the cells. The fluorescence emission of BCECF is dependent on pH.
-
Procedure:
-
Culture a cancer cell line known to express CA IX (e.g., HeLa, HT-29) under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions to induce CA IX expression.[8][9]
-
Load the cells with the BCECF-AM dye.
-
Treat the cells with the CA IX inhibitor (e.g., compound 4b) at a suitable concentration (e.g., 50 µM) or with a vehicle control (DMSO).[7]
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) while keeping the emission wavelength constant (e.g., 535 nm).
-
Calculate the ratio of the fluorescence intensities (490/440). This ratio is proportional to the intracellular pH.
-
Calibrate the fluorescence ratio to absolute pH values using a calibration curve generated with buffers of known pH in the presence of a protonophore like nigericin.
-
Compare the pHi of inhibitor-treated cells to control cells. A significant decrease in pHi in hypoxic cells treated with the inhibitor indicates effective target engagement.[7]
-
References
- 1. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 7. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors
Introduction
N-substituted 4-sulfamoylbenzoic acids represent a versatile class of compounds widely recognized for their therapeutic potential as enzyme inhibitors. The core structure, featuring a benzoic acid and a sulfonamide group, serves as a crucial scaffold for designing potent and selective inhibitors for a variety of enzyme targets. This scaffold is a key component in drugs like furosemide, a diuretic that targets Na-K-Cl cotransporters. By modifying the N-substituents on the sulfonamide nitrogen, researchers can fine-tune the pharmacological properties of these derivatives to target specific enzymes involved in various pathologies, including inflammation, cancer, glaucoma, and metabolic diseases.[1][2][3] This document provides detailed protocols for the synthesis of these derivatives and their evaluation as inhibitors of key enzyme targets, supported by quantitative data and workflow diagrams.
I. General Synthesis Protocols
The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives typically follows a straightforward multi-step process. The most common approach involves the reaction of a 4-(chlorosulfonyl)benzoyl derivative with a desired primary or secondary amine, followed by the hydrolysis of the ester to yield the final carboxylic acid.
General Synthetic Workflow
The logical flow for synthesizing the target compounds is outlined below. The process begins with commercially available starting materials and proceeds through two main chemical transformations: sulfonamide formation and ester hydrolysis.
References
- 1. n-substituted-4-sulfamoylbenzoic-acid-derivatives-as-inhibitors-of-cytosolic-phospholipase-a2 - Ask this paper | Bohrium [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for chlorosulfonation of 2-methoxybenzoic acid
Application Notes: Chlorosulfonation of 2-Methoxybenzoic Acid
Introduction
The chlorosulfonation of 2-methoxybenzoic acid is a crucial chemical transformation that introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. This reaction produces 5-(chlorosulfonyl)-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The presence of both a carboxylic acid and a reactive sulfonyl chloride group makes it a versatile building block for creating more complex molecules, particularly sulfonylurea derivatives and sulfonamides, which exhibit a wide range of biological activities. The reaction is an electrophilic aromatic substitution, where chlorosulfonic acid acts as the electrophile. The methoxy group is an activating, ortho-para directing group, while the carboxylic acid is a deactivating, meta-directing group. The substitution typically occurs at the 5-position, para to the strongly activating methoxy group.
Safety Precautions
Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently and exothermically with water, generating toxic hydrogen chloride gas and sulfuric acid.[1] It can cause severe burns to the skin and eyes and is extremely irritating to the respiratory system.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles, must be worn at all times. The reaction should be conducted in anhydrous conditions, and all glassware must be thoroughly dried before use. The quenching of the reaction mixture by pouring it into ice water must be done slowly and cautiously to control the exothermic reaction.
Experimental Protocol
This protocol is based on an established laboratory procedure for the synthesis of 5-chlorosulfonyl-2-methoxybenzoic acid.[2]
Materials and Reagents:
-
2-Methoxybenzoic acid (o-anisic acid)
-
Chlorosulfonic acid
-
Dichloroethane (anhydrous)
-
Sodium Chloride
-
Ice
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Dropping funnel
-
Thermometer
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, prepare a mixture of 2-methoxybenzoic acid (26.8 g), dichloroethane (72 ml), and sodium chloride (10 g).[2]
-
Addition of Chlorosulfonic Acid: Cool the stirred mixture to 20°C. Slowly add chlorosulfonic acid (55 ml) dropwise from the dropping funnel over a period of 6 hours, ensuring the temperature is maintained at 20°C.[2]
-
Reaction Heating: After the addition is complete, warm the mixture to 40°C. After one hour at 40°C, increase the temperature to 65°C.[2]
-
Reaction Completion: Maintain the reaction mixture at 65-70°C for 17 hours to ensure the reaction goes to completion.[2]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 300 g of crushed ice with stirring.[2] This step is highly exothermic and should be performed with caution in a fume hood.
-
Product Collection: The product, 5-chlorosulfonyl-2-methoxybenzoic acid, will precipitate as a colorless solid.[2] Collect the solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water to remove any remaining acids. The product can be further purified by recrystallization if necessary. The reported yield for this procedure is approximately 65% (28.7 g).[2]
Data Presentation
The following table summarizes quantitative data from various reported chlorosulfonation reactions of 2-methoxybenzoic acid and its methyl ester derivative.
| Starting Material | Molar Ratio (Substrate:Chlorosulfonic Acid) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Methoxybenzoic Acid | 1 : 4.4 (approx.) | Dichloroethane | 20°C → 40°C → 65-70°C | 24 hours | 65% | [2] |
| Methyl 2-methoxybenzoate | 1 : 1 - 1:1.3 | None | 40-50°C | 2-3 hours | 78.5% | [3] |
| Methyl 2-methoxybenzoate | 1 : 4 | Not Specified | 50-60°C | 2.5-3 hours | 68% | [4] |
| 2-Methoxy-5-nitrobenzoic acid | Not Specified | Not Specified | 0-5°C | Not Specified | Not Specified | [4] |
Visualizations
Experimental Workflow for Chlorosulfonation
Caption: Workflow for the synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid.
Reaction Scheme
Caption: Electrophilic substitution of 2-methoxybenzoic acid.
References
- 1. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 4. Methyl 5-(chlorosulfonyl)-2-methoxybenzoate | 191471-91-7 | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of Esters from Benzamide using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conversion of benzamide to an ester, such as methyl benzoate, utilizing thionyl chloride. A direct, one-step conversion of a primary amide to an ester using thionyl chloride and an alcohol is not a standard transformation. The established role of thionyl chloride in reactions with primary amides is dehydration to form a nitrile, a reaction known as the von Braun amide degradation.
Therefore, a scientifically sound and practical approach involves a two-step synthetic sequence:
-
Dehydration of Benzamide: Conversion of benzamide to benzonitrile using thionyl chloride.
-
Ester Formation via Pinner Reaction: The resulting benzonitrile is then converted to the desired ester through the Pinner reaction, which utilizes an alcohol and a strong acid catalyst. The hydrogen chloride (HCl) generated in situ during the first step can serve as the catalyst for the Pinner reaction.
This document outlines the protocols for this sequential transformation, provides quantitative data, and illustrates the reaction mechanism and experimental workflow.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzamide to Benzonitrile | Thionyl chloride, Benzyltriethylammonium chloride (catalyst) | 60-65 | 2 | ~95 | [1] |
| 2 | Benzonitrile to Methyl Benzoate (via imidate hydrochloride) | Methanol, Hydrogen chloride | 5 | 24 | >90 (for imidate salt) | [2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Methyl Benzoate from Benzamide
This protocol is divided into two main stages: the synthesis of benzonitrile from benzamide and its subsequent conversion to methyl benzoate.
Materials:
-
Benzamide
-
Thionyl chloride (SOCl₂)
-
Benzyltriethylammonium chloride
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step 1: Synthesis of Benzonitrile from Benzamide [1]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a homogeneous mixture of benzamide (1.0 mol) and benzyltriethylammonium chloride (0.02 mol).
-
Heating: Heat the mixture to 60-65 °C.
-
Addition of Thionyl Chloride: While maintaining the temperature at 60-65 °C, add thionyl chloride (1.1 mol) dropwise over a period of one hour.
-
Reaction: After the complete addition of thionyl chloride, maintain the reaction mixture at 60-65 °C for an additional hour.
-
Work-up:
-
Remove any unreacted thionyl chloride by distillation at reduced pressure.
-
The crude benzonitrile can be purified by fractional distillation.
-
Step 2: Synthesis of Methyl Benzoate from Benzonitrile (Pinner Reaction) [2][3][4]
-
Reaction Setup: In a dry round-bottom flask, dissolve the benzonitrile (1.0 mol) obtained from Step 1 in anhydrous methanol (3.0 mol).
-
Acidification: Cool the solution to 0-5 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution until saturation. Alternatively, the HCl generated in Step 1 can potentially be utilized in a one-pot procedure, though this would require careful control of reaction conditions.
-
Formation of Imidate Hydrochloride: Seal the flask and stir the mixture at 5 °C for 24 hours. During this time, the methyl benzimidate hydrochloride (Pinner salt) will precipitate as a white solid.
-
Hydrolysis to Ester:
-
After the formation of the Pinner salt, add water to the reaction mixture.
-
Stir the mixture at room temperature to hydrolyze the imidate salt to methyl benzoate.
-
-
Extraction and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator to obtain crude methyl benzoate.
-
Further purify the product by distillation.
-
Mandatory Visualization
Reaction Mechanism
Caption: Proposed reaction mechanism for the conversion of benzamide to methyl benzoate.
Experimental Workflow
Caption: Experimental workflow for the synthesis of methyl benzoate from benzamide.
References
Application Notes and Protocols for the Large-Scale Industrial Production of Methyl 2-Methoxy-5-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methoxy-5-sulfamoylbenzoate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the antipsychotic drugs Sulpiride and Levosulpiride.[1][2] Historically, its production involved a multi-step synthesis starting from salicylic acid, a process fraught with challenges including long reaction times and significant environmental waste, which has limited its large-scale industrial application.[1][3][4][5][6] This document details a modern, efficient, and more environmentally benign one-step synthesis suitable for industrial-scale production. This novel process offers a significantly shorter reaction pathway, high yields, and superior product quality, making it an attractive alternative to traditional methods.[3][4][5][6]
Introduction
The traditional synthesis of methyl 2-methoxy-5-sulfamoylbenzoate involves a four-step process encompassing etherification, chlorosulfonation, amination, and esterification of salicylic acid.[1][2][7][8] This conventional route is often associated with the generation of substantial chemical waste, including high chemical oxygen demand (COD), high salt content, and high ammonia nitrogen wastewater, posing significant treatment challenges and escalating production costs.[1][3][6]
A more recent and optimized approach involves a direct condensation reaction between methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfonate. This streamlined process is characterized by its reduced number of steps, high yield, and minimized environmental impact, aligning with the principles of green chemistry and making it well-suited for large-scale industrial manufacturing.[3][4][5][6]
Comparative Synthesis Routes
Traditional Multi-Step Synthesis from Salicylic Acid
This process, while established, is less favored for large-scale production due to its inefficiency and environmental concerns. The overall yield for this four-step process is approximately 63.7%.[8]
-
Step 1: Etherification: Phenolic hydroxyl group of salicylic acid is methylated. Yields can reach up to 92.6%.[7][8]
-
Step 2: Sulfonyl Chloride Formation: The resulting 2-methoxybenzoic acid undergoes chlorosulfonation. Yields for this step are around 95.7%.[7][8]
-
Step 3: Amination: The sulfonyl chloride is then aminated. This step has a comparatively lower yield of about 75.8%.[7][8]
-
Step 4: Esterification: The final step is the esterification of the carboxylic acid to yield the final product. This step can achieve yields of up to 97.4%.[7]
Modern One-Step Synthesis
This improved method involves the direct reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate in the presence of a catalyst. This process is significantly shorter and results in a much higher overall yield and purity.
Experimental Protocols: Modern One-Step Synthesis
This section provides a detailed protocol for the large-scale synthesis of methyl 2-methoxy-5-sulfamoylbenzoate based on the modern one-step approach.
Materials and Reagents
| Reagent | Molar Ratio (relative to methyl 2-methoxy-5-chlorobenzoate) | Notes |
| Methyl 2-methoxy-5-chlorobenzoate | 1 | Starting material |
| Sodium aminosulfonate | 1 - 1.2 | Aminating agent[3][5][6] |
| Catalyst (e.g., Cuprous Bromide) | 0.05 - 0.1 | Facilitates the condensation reaction[1][3][5] |
| Solvent (e.g., Tetrahydrofuran) | - | Reaction medium[1][3][5] |
| Activated Carbon | - | For decolorization[1][3][4][5][6] |
Equipment
-
1000L Glass-lined Reactor with reflux apparatus
-
Heating and cooling system
-
Filtration unit
-
Vacuum distillation setup
-
Vacuum drying oven
Reaction Procedure
-
Charging the Reactor: In a 1000L reactor, charge 300g of tetrahydrofuran and 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.[1][3]
-
Addition of Reagents: Add 1.8g of cuprous bromide (0.0125 mol) and 25.7g (0.25 mol) of sodium aminosulfonate to the reactor.[1][3]
-
Reaction: Raise the temperature to 65°C and maintain for 12 hours under reflux.[1][3] The reaction temperature can be controlled between 40-65°C with a reaction time of 8-16 hours.[3][4][6]
-
Decolorization: After the reaction is complete, add 2g of activated carbon to the reaction mixture and filter while hot.[1][3]
-
Isolation and Drying: The filtrate is concentrated under reduced pressure to obtain the crude product. The resulting white crystalline powder is then dried in a vacuum oven at 60°C.[3][4]
Process Parameters and Yields
The following table summarizes the key process parameters and expected outcomes from various reported examples of the modern synthesis.
| Parameter | Example 1[1][3] | Example 2[5] | Example 3[4] |
| Starting Material (g) | 50 | 50 | 50 |
| Sodium Aminosulfonate (g) | 25.7 | 26.8 | 28.3 |
| Catalyst (g) | 1.8 (CuBr) | 3.6 (CuBr) | 2 (CuCl) |
| Solvent (g) | 300 (THF) | 300 (THF) | 300 (THF) |
| Temperature (°C) | 65 | 45 | 40 |
| Time (h) | 12 | 14 | 8 |
| Product Yield (g) | 57.9 | 58.3 | 59.2 |
| Yield (%) | 94.5 | 95.09 | 96.55 |
| Purity (HPLC) (%) | 99.51 | 99.66 | 99.51 |
Quality Control - HPLC Method
The purity of the final product is critical and can be determined using High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition |
| Mobile Phase | 700ml water and 200ml methanol[1][3][4][5] |
| Detection Wavelength | 240nm[1][4] |
| Flow Rate | 1.0ml/min[1][4] |
| Sample Preparation | 0.01g of sample diluted to 25ml with the mobile phase[1][4] |
| Injection Volume | 5µl[1][4] |
Workflow and Process Visualization
The following diagram illustrates the streamlined workflow of the modern, one-step industrial production process for methyl 2-methoxy-5-sulfamoylbenzoate.
Caption: Workflow for the one-step synthesis of methyl 2-methoxy-5-sulfamoylbenzoate.
Conclusion
The modern one-step synthesis of methyl 2-methoxy-5-sulfamoylbenzoate presents a significant advancement over traditional methods. The process is characterized by its operational simplicity, high yield, excellent product purity, and reduced environmental impact. These attributes make it an economically viable and sustainable process for large-scale industrial production, catering to the needs of the pharmaceutical industry for this key intermediate.
References
- 1. guidechem.com [guidechem.com]
- 2. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 3. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 4. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 6. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 2-Chloro-5-Sulfamoylbenzoate Derivatives as Potential Antidiabetic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of methyl 2-chloro-5-sulfamoylbenzoate derivatives as a promising class of antidiabetic agents. The primary mechanism of action for structurally related compounds involves the inhibition of key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, with potential for other mechanisms such as glucokinase activation. These notes are intended to guide research and development efforts in the exploration of this chemical scaffold for the management of diabetes mellitus.
Introduction and Rationale
Postprandial hyperglycemia, the sharp rise in blood glucose levels after a meal, is a critical factor in the pathophysiology of type 2 diabetes and its complications. A key therapeutic strategy is to delay carbohydrate digestion and glucose absorption. Derivatives of 2-chloro-5-sulfamoylbenzoic acid have emerged as a scaffold of interest for developing inhibitors of α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates in the small intestine.[1][2][3] By inhibiting these enzymes, these compounds can effectively blunt the post-meal glucose spike.
While much of the published research has focused on the carboxylic acid and amide derivatives of this scaffold, the methyl ester derivatives represent a logical next step in lead optimization, potentially offering altered pharmacokinetic and pharmacodynamic properties. This document outlines the methodologies to explore their potential.
Proposed Mechanisms of Action
The antidiabetic effects of sulfamoylbenzoate derivatives are primarily attributed to two mechanisms:
-
Inhibition of α-Glucosidase and α-Amylase: This is the most directly observed mechanism. These enzymes, located in the brush border of the small intestine, are crucial for the final steps of carbohydrate digestion. Their inhibition slows the release of glucose from dietary carbohydrates, thereby reducing the rate of glucose absorption and lowering postprandial blood glucose levels.[2][3]
-
Glucokinase Activation: Some benzamide derivatives have been reported to act as glucokinase activators.[1][4] Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[5][6] Activation of GK enhances glucose-stimulated insulin secretion from β-cells and increases glucose uptake and glycogen synthesis in the liver.
Data Presentation: In Vitro Enzyme Inhibition
While specific data for this compound derivatives are limited in the currently available literature, the following tables summarize the inhibitory activities of closely related 2-chloro-5-sulfamoylbenzoic acid and benzamide derivatives against α-glucosidase and α-amylase. This data serves as a benchmark for the evaluation of novel methyl ester analogs.
Table 1: α-Glucosidase Inhibitory Activity of 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives
| Compound ID | Substituent (R) | IC50 (µM) vs. α-Glucosidase | Reference |
| 3c | 2-nitrophenyl | Reported as 5 times more active than acarbose | [2] |
| Acarbose (Standard) | - | Varies by assay | [2] |
Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives
| Compound ID | Substituent (R) on N-phenyl ring | IC50 (µM) vs. α-Glucosidase | IC50 (µM) vs. α-Amylase | Reference |
| 5o | 2-CH₃-5-NO₂ | Reported as fourfold more active than acarbose | Reported as six times more active than acarbose | [1][7] |
| Acarbose (Standard) | - | Varies by assay | Varies by assay | [1][7] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this class of compounds involves the chlorosulfonation of a substituted benzoic acid, followed by amination and subsequent esterification.
Protocol 4.1.1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
-
To a stirred solution of 2-chlorobenzoic acid in excess chlorosulfonic acid, slowly add the 2-chlorobenzoic acid portion-wise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-5-(chlorosulfonyl)benzoic acid.
Protocol 4.1.2: Synthesis of 2-Chloro-5-(N-substituted-sulfamoyl)benzoic Acid
-
Dissolve the 2-chloro-5-(chlorosulfonyl)benzoic acid in a suitable solvent such as acetone.
-
To this solution, add the desired primary or secondary amine (or aniline) and a base (e.g., pyridine or triethylamine).
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water).
Protocol 4.1.3: Synthesis of Methyl 2-Chloro-5-(N-substituted-sulfamoyl)benzoate
-
Suspend the 2-chloro-5-(N-substituted-sulfamoyl)benzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl ester.
-
Purify the product by column chromatography on silica gel.
In Vitro Antidiabetic Assays
Protocol 4.2.1: α-Glucosidase Inhibition Assay
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (e.g., 100 mM, pH 6.8).
-
Prepare various concentrations of the test compounds (this compound derivatives) and the standard inhibitor (acarbose) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the α-glucosidase solution, and 20 µL of the test compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (1 mM) as the substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4.2.2: α-Amylase Inhibition Assay
-
Prepare a solution of porcine pancreatic α-amylase in phosphate buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl).
-
Prepare various concentrations of the test compounds and the standard inhibitor (acarbose) in a suitable solvent.
-
In a 96-well plate, add 50 µL of the test compound solution and 50 µL of the α-amylase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add 50 µL of 1% soluble starch solution (prepared in the phosphate buffer) to start the reaction.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 100 µL of dinitrosalicylic acid (DNS) color reagent and heat the plate in a boiling water bath for 10 minutes.
-
After cooling to room temperature, add 1000 µL of distilled water to each well.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the α-glucosidase assay.
In Vivo Antidiabetic Study
Protocol 4.3.1: Induction of Diabetes in Rats
-
Use adult male Wistar or Sprague-Dawley rats.
-
Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) dissolved in cold citrate buffer (0.1 M, pH 4.5) at a dose of 50-65 mg/kg body weight.
-
After 72 hours, measure the fasting blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.
Protocol 4.3.2: Evaluation of Hypoglycemic Effect
-
Divide the diabetic rats into groups (n=6-8 per group):
-
Group I: Diabetic control (vehicle only)
-
Group II: Standard drug (e.g., glibenclamide or metformin)
-
Group III, IV, V: Test compounds at different doses (e.g., 10, 25, 50 mg/kg)
-
-
Administer the test compounds and standard drug orally once daily for a specified period (e.g., 14 or 28 days).
-
Monitor body weight and fasting blood glucose levels at regular intervals.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., serum insulin, lipid profile, liver and kidney function tests).
-
Euthanize the animals and collect organs (e.g., pancreas, liver, kidney) for histopathological examination.
Visualizations
References
- 1. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (BMS-820132) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing glucokinase activators with reduced hypoglycemia risk: discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a clinical candidate for the treatment of type 2 diabetes mellitus - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]- N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing molar ratio of reagents in methyl 2-methoxy-5-aminosulfonyl benzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate.
Troubleshooting Guide
Issue 1: Low Yield in the Etherification of Salicylic Acid
-
Question: We are experiencing a low yield during the initial etherification step of salicylic acid to 2-methoxybenzoic acid. What are the potential causes and solutions?
-
Answer: A low yield in this step is often attributed to incomplete reaction or side reactions. Based on process optimization studies, it is crucial to control the molar ratio of reactants and the reaction time. For optimal results, ensure a sufficient excess of the methylating agent is used and that the reaction is allowed to proceed for a sufficient duration. One study found that optimizing these conditions could lead to a yield as high as 92.6%.[1][2]
Issue 2: Poor Yield During Chlorosulfonation
-
Question: Our chlorosulfonation of 2-methoxybenzoic acid is resulting in a significantly lower yield than expected. How can we improve this?
-
Answer: The key to a high-yield chlorosulfonation is the molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid. An excess of chlorosulfonic acid is necessary to drive the reaction to completion. Research indicates that the optimal molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid is 1:5.[1] Exceeding this ratio may not significantly increase the yield and will result in more waste. Reaction temperature and time are also critical; maintaining the recommended temperature and allowing for sufficient reaction time can achieve yields of up to 95.7%.[1][2]
Issue 3: Inefficient Amination Reaction
-
Question: We are struggling with the amination step to form 2-methoxy-5-aminosulfonyl benzoic acid, and our yields are consistently low. What factors should we investigate?
-
Answer: Low yields in the amination step can be due to several factors, including the concentration of the ammonia solution, reaction temperature, and reaction time. It is a common challenge in this synthesis pathway. Optimized conditions have been reported to achieve a yield of 75.8%, which, while lower than other steps, is a significant improvement over non-optimized processes.[1][2] Ensure that the concentration of the ammonia source is adequate and that the temperature and reaction time are carefully controlled as per established protocols.
Issue 4: Incomplete Esterification
-
Question: The final esterification step to produce methyl 2-methoxy-5-aminosulfonyl benzoate is not reaching completion, resulting in low product yield. What can be done?
-
Answer: Incomplete esterification is often a result of an inappropriate molar ratio of the carboxylic acid to the alcohol (methanol) and the catalyst (sulfuric acid), as well as insufficient reaction time. An optimized molar ratio of 2-methoxy-5-aminosulfonyl benzoic acid to methanol to sulfuric acid has been identified as 1:55:1.1.[2] While an excess of methanol is required, a very large excess can be wasteful. A reaction time of 8 hours is recommended to ensure the reaction goes to completion, achieving yields as high as 97.4%.[1][2]
Issue 5: Product Purity and Purification Challenges
-
Question: We are observing impurities in our final product, and purification is proving difficult. What are the common impurities and how can they be minimized?
-
Answer: Impurities can arise from side reactions in any of the synthesis steps. Some synthesis routes, particularly those starting from methyl salicylate, are known to produce by-products that are difficult to remove.[2] One alternative synthesis method utilizes 2-methoxy-5-chlorobenzoate and sodium aminosulfonate, which is reported to have a shorter process and produce a high-purity product.[3][4] To minimize impurities, it is essential to adhere to optimized reaction conditions at each step. Recrystallization of the final product using methanol is a common purification method.[5]
Frequently Asked Questions (FAQs)
-
What is the overall yield that can be expected for the four-step synthesis starting from salicylic acid?
-
Are there alternative, more efficient synthesis routes?
-
Yes, alternative routes have been developed to address issues of low yield and difficult purification. One such method involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate in the presence of a cuprous bromide catalyst, which has been reported to achieve yields of over 94%.[3][6]
-
-
What are the critical safety precautions to consider during this synthesis?
-
This synthesis involves hazardous reagents such as chlorosulfonic acid and thionyl chloride.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Chlorosulfonic acid reacts violently with water.
-
Optimized Molar Ratios for Reagent Synthesis
| Reaction Step | Reactants | Optimized Molar Ratio | Resulting Yield (%) |
| Etherification | Salicylic Acid : Methylating Agent | Not explicitly stated, but optimized for yield | 92.6[1][2] |
| Chlorosulfonation | 2-Methoxybenzoic Acid : Chlorosulfonic Acid | 1 : 5 | 95.7[1][2] |
| Amination | 2-Methoxy-5-chlorosulfonylbenzoic Acid : Ammonia | Not explicitly stated, but optimized for yield | 75.8[1][2] |
| Esterification | 2-Methoxy-5-aminosulfonyl Benzoic Acid : Methanol : Sulfuric Acid | 1 : 55 : 1.1 | 97.4[2] |
| Alternative Route | 2-Methoxy-5-chlorobenzoate : Sodium Aminosulfonate | 1 : 1 to 1.1 | >94[7] |
Experimental Protocol: Four-Step Synthesis from Salicylic Acid
This protocol is a general representation based on optimized conditions reported in the literature.[1][2]
Step 1: Etherification of Salicylic Acid
-
Dissolve salicylic acid in a suitable solvent.
-
Add the methylating agent in a controlled manner.
-
Heat the reaction mixture to the optimized temperature and maintain for the specified reaction time (e.g., 5 hours).
-
After cooling, neutralize the reaction mixture and extract the 2-methoxybenzoic acid.
-
Purify the product.
Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid
-
Carefully add 2-methoxybenzoic acid to an excess of chlorosulfonic acid (1:5 molar ratio) at a controlled temperature.
-
Maintain the reaction at 50-70°C for approximately 2 hours.
-
Quench the reaction by carefully pouring it onto ice.
-
Filter the resulting precipitate of 2-methoxy-5-chlorosulfonylbenzoic acid and wash with cold water.
Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid
-
Add the 2-methoxy-5-chlorosulfonylbenzoic acid to a concentrated ammonia solution.
-
Heat the mixture to the optimized temperature and stir for the required reaction time.
-
Acidify the solution to precipitate the 2-methoxy-5-aminosulfonyl benzoic acid.
-
Filter and wash the product.
Step 4: Esterification to Methyl 2-methoxy-5-aminosulfonyl benzoate
-
Suspend 2-methoxy-5-aminosulfonyl benzoic acid in an excess of methanol (in a 1:55 molar ratio with the acid).
-
Add catalytic sulfuric acid (in a 1:1.1 molar ratio with the acid).
-
Reflux the mixture for approximately 8 hours.
-
Cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue and extract the final product.
-
Purify the methyl 2-methoxy-5-aminosulfonyl benzoate by recrystallization.
Experimental Workflow for Molar Ratio Optimization
Caption: Workflow for optimizing reagent molar ratios in a chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. guidechem.com [guidechem.com]
- 4. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 6. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 7. CN105481733A - Method for synthesizing 2-methoxy-5-aminosulfonylmethyl benzoate by one-step method - Google Patents [patents.google.com]
how to improve yield and purity in furosemide synthesis from sulfamoyl-benzoic acid derivatives
Welcome to the Technical Support Center for the synthesis of furosemide from sulfamoyl-benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for furosemide from a sulfamoyl-benzoic acid derivative?
A1: The most common and effective synthesis of furosemide involves the condensation of a 4-chloro-5-sulfamoyl-benzoic acid derivative with furfurylamine. A widely used starting material is 2,4-dichloro-5-sulfamoylbenzoic acid. The reaction proceeds via a nucleophilic aromatic substitution where the amino group of furfurylamine displaces a halogen (typically at the 2-position) on the benzoic acid ring.[1]
Q2: What are the critical reaction parameters that influence the yield and purity of furosemide?
A2: Key parameters that significantly impact the reaction outcome include:
-
Reaction Temperature: The temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting the formation of side products.
-
Reaction Time: Sufficient time is required for the reaction to go to completion, but excessively long reaction times can lead to increased impurity formation.
-
Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.
-
Base: A base is often used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Molar Ratio of Reactants: The stoichiometry of the sulfamoyl-benzoic acid derivative to furfurylamine can affect the yield and impurity profile.
Q3: What are the common impurities encountered in furosemide synthesis?
A3: Several process-related impurities can be formed during the synthesis of furosemide. The European Pharmacopoeia lists several known impurities (A-F). Additionally, other impurities, sometimes referred to as "Impurity G," can arise from side reactions. These impurities can result from incomplete reactions, side reactions such as di-substitution, or degradation of the starting materials or product under the reaction conditions.[2]
Q4: Which analytical techniques are recommended for monitoring the purity of furosemide?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for assessing the purity of furosemide and quantifying its impurities.[3][4] Key aspects of a typical HPLC method include:
-
Column: A C18 reversed-phase column is commonly employed.[3]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[3][5]
-
Detection: UV detection at a wavelength of around 230 nm or 272 nm is suitable for quantifying furosemide and its related substances.[3][6]
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inadequate reaction temperature or time. | Optimize the reaction temperature and time. For the condensation of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid with furfurylamine, a temperature of 95°C for 2 hours has been reported to give a high yield.[7] For the reaction with 2,4-dichloro-5-sulfamoylbenzoic acid, a temperature of 125-135°C may be required.[2] |
| Poor solubility of reactants. | Ensure the chosen solvent effectively dissolves both the sulfamoyl-benzoic acid derivative and furfurylamine at the reaction temperature. | |
| Insufficient amount of furfurylamine. | An excess of furfurylamine is often used to drive the reaction to completion. A molar ratio of 5:1 (furfurylamine to sulfamoyl-benzoic acid) has been used effectively.[7] | |
| Significant loss during work-up and purification | Product remains dissolved in the mother liquor after precipitation. | Ensure the pH is adjusted correctly for precipitation. Furosemide is a carboxylic acid and will precipitate in acidic conditions (pH ~4).[7] Cooling the solution can further enhance precipitation. |
| Excessive washing with a solvent in which furosemide has some solubility. | Use a minimal amount of cold solvent for washing the precipitated product. | |
| Inefficient recrystallization. | If the mother liquor from recrystallization is rich in the product, consider a second crop of crystals by concentrating the filtrate. |
Low Product Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted starting materials | Incomplete reaction. | Increase reaction time or temperature as described in the "Low Reaction Yield" section. Ensure efficient mixing. |
| Formation of a specific known impurity (e.g., Impurity G) | Side reactions due to prolonged reaction time. | Optimize the reaction time. For instance, it has been observed that a reaction time of 6 hours is sufficient to maximize the yield of furosemide while minimizing the formation of certain impurities.[2] |
| Inefficient removal during purification. | Specific impurities may require targeted purification steps. For example, some impurities can be partially removed by washing with tetrahydrofuran at a high pH (13-14).[2] Alternatively, dissolving the crude furosemide in a saturated sodium bicarbonate solution can leave certain insoluble impurities behind.[2] | |
| Product "oils out" during crystallization | The melting point of the impure solid is lower than the temperature of the solution. | Add slightly more of the recrystallization solvent to keep the product dissolved at a lower temperature, then cool slowly. If impurities are the cause, consider a charcoal treatment of the hot solution before crystallization.[8] |
| Colored impurities | Degradation products or colored starting materials. | Treat the hot solution with activated charcoal before filtration and crystallization to adsorb colored impurities.[8] |
Experimental Protocols
Synthesis of Furosemide from 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid
This protocol is based on a reported high-yield synthesis.[7]
Materials:
-
4-chloro-2-fluoro-5-sulfamoyl-benzoic acid
-
Furfurylamine (freshly distilled)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid (e.g., 0.20 mol).
-
Add freshly distilled furfurylamine in a molar excess (e.g., 1.0 mol). Note that furfurylamine can also act as the solvent in this case.
-
Heat the reaction mixture to 95°C with constant stirring.
-
Maintain the reaction at 95°C for 2 hours.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a larger beaker containing 1 liter of water.
-
Acidify the aqueous mixture to a pH of 4.0 by the slow addition of glacial acetic acid with stirring.
-
Cool the mixture to facilitate the precipitation of the crude furosemide.
-
Collect the crystallized product by filtration and wash the filter cake with water.
-
Recrystallize the crude furosemide from ethanol to obtain the purified product.
-
Dry the purified furosemide under vacuum.
Expected Outcome:
-
Yield: ~94%
-
Purity: >99.2% (as determined by HPLC)
Data Presentation
The following table summarizes the reported yield and purity for the synthesis of furosemide from 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid under specific conditions. A comprehensive comparative study with varying parameters was not available in the searched literature.
| Starting Material | Molar Ratio (Furfurylamine:Acid) | Temperature (°C) | Time (h) | Solvent | Reported Yield (%) | Reported Purity (%) | Reference |
| 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid | 5:1 | 95 | 2 | Furfurylamine (neat) | 94 | >99.2 | [7] |
Visualizations
Experimental Workflow for Furosemide Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and purification of furosemide.
Troubleshooting Logic for Low Purity
Caption: A decision-making diagram for troubleshooting common purity issues in furosemide synthesis.
References
- 1. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. turkjps.org [turkjps.org]
- 6. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solved Question 2 Furosemide is synthesized in a relatively | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
troubleshooting byproduct formation in the chlorosulfonation of benzoic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding byproduct formation during the chlorosulfonation of benzoic acid. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered in the laboratory.
Troubleshooting Guide: Byproduct Formation
This section addresses specific experimental issues in a question-and-answer format.
Question: Why am I observing a significant amount of the para-isomer, 4-(chlorosulfonyl)benzoic acid, in my product mixture?
Answer: The formation of the para-isomer is a common issue and is highly dependent on reaction conditions. The carboxylic acid group on benzoic acid is a meta-director; however, under certain conditions, the para-isomer can be formed.[1]
-
Cause 1: High Reaction Temperature. Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored para-isomer. At higher temperatures (e.g., >100°C), chlorosulfonic acid may also decompose to generate sulfur trioxide (SO₃), which can alter the reaction pathway.[2][3]
-
Cause 2: Extended Reaction Time. Allowing the reaction to proceed for too long, even at moderate temperatures, can lead to thermodynamic equilibration, favoring the formation of the more stable para-isomer in some cases.[1]
Solution:
-
Temperature Control: Maintain a lower and consistent reaction temperature. For the chlorosulfonation of benzoic acid, temperatures in the range of 20°C to 90°C are often employed. Precise temperature control is crucial for minimizing side reactions.[1][4]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the benzoic acid has been consumed, avoiding prolonged reaction times that could lead to isomer formation.
Question: My final product contains a high-melting, insoluble white solid. What is it and how can I prevent its formation?
Answer: This byproduct is likely a diaryl sulfone. Sulfone formation is a known side reaction in chlorosulfonation reactions.[5]
-
Cause: Sulfones are typically formed at higher reaction temperatures. They arise from the electrophilic substitution of another benzoic acid molecule by the initially formed sulfonyl chloride, followed by the elimination of HCl.
-
Prevention: The most effective way to prevent sulfone formation is to maintain a lower reaction temperature throughout the addition of reagents and the subsequent stirring period. Using a slight excess of chlorosulfonic acid can also help ensure the complete conversion of the intermediate sulfonic acid to the sulfonyl chloride, reducing its availability for the side reaction.[5]
Question: The yield of my desired 3-(chlorosulfonyl)benzoic acid is low, and I'm recovering a large amount of a water-soluble compound. What went wrong?
Answer: You are likely observing the hydrolysis of your product, 3-(chlorosulfonyl)benzoic acid, to 3-sulfobenzoic acid. The chlorosulfonyl group is highly reactive and susceptible to hydrolysis.
-
Cause: This typically occurs during the workup step if the product is exposed to water or moisture for an extended period, especially at elevated temperatures. The quenching process, where the reaction mixture is added to ice, must be done carefully.
-
Solution:
-
Rapid Quenching and Filtration: Pour the reaction mixture onto crushed ice quickly and ensure the temperature of the resulting aqueous mixture remains low (0-5°C).
-
Immediate Filtration: Do not let the precipitated product sit in the acidic water for a long time. Filter the solid product as soon as possible after quenching.
-
Anhydrous Workup: If hydrolysis is a persistent issue, consider an anhydrous workup. This involves removing the excess chlorosulfonic acid under reduced pressure (use appropriate safety precautions) before attempting purification.
-
Question: I am seeing evidence of disulfonation in my product analysis. How can this be avoided?
Answer: Disulfonation occurs when a second chlorosulfonyl group is added to the benzoic acid ring.
-
Cause: This side reaction is favored by using a large excess of chlorosulfonic acid and/or high reaction temperatures.[3]
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of chlorosulfonic acid to benzoic acid. While an excess is needed, a very large excess (e.g., >5 equivalents) should be avoided. A common ratio is around 3 moles of chlorosulfonic acid to 1 mole of benzoic acid.[4]
-
Lower Temperature: As with other side reactions, maintaining a lower reaction temperature will disfavor the second electrophilic substitution, which is more difficult due to the deactivating nature of the first sulfonyl chloride group.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the chlorosulfonation of benzoic acid?
A1: The reaction proceeds via electrophilic aromatic substitution. At lower temperatures, the active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid.[2] The electrophile then attacks the electron-rich benzene ring, with the meta-position being favored due to the directing effect of the carboxylic acid group.
Q2: Why is a large excess of chlorosulfonic acid typically used in this reaction?
A2: Chlorosulfonic acid serves two purposes: it is both the reactant and the solvent.[1] Using it in excess ensures that the reaction mixture remains stirrable and that there is sufficient reagent to drive the reaction to completion.
Q3: Can catalysts be used to improve the reaction?
A3: Yes, catalysts such as sulfuric acid, iron trichloride, or zinc dichloride have been reported to facilitate chlorosulfonation reactions.[6][7] Thionyl chloride can also be added, which may help to generate the active electrophile and consume water formed during the reaction.[4][5]
Q4: What is the standard procedure for quenching the reaction and isolating the product?
A4: The standard procedure is to carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring.[8] The product, being insoluble in the cold acidic water, precipitates out and can be collected by vacuum filtration. It is crucial to wash the collected solid with cold water to remove residual acids.[8]
Data Presentation
The following table summarizes reaction conditions from various sources to illustrate the impact on product yield and byproduct formation.
| Benzoic Acid (mol) | Chlorosulfonic Acid (mol) | Other Reagents (mol) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1.0 | 3.0 | Thionyl Chloride (1.0) | Not specified | Not specified | 3-Chlorosulfonylbenzoic acid | 82.5 | [4] |
| 1.0 | 3.0 | Sulfuric Acid (20g) | 120 | Not specified | 3-Chlorosulfonylbenzoic acid | Not specified | [4] |
| 1.0 | 4-10 | Catalyst (0.7-1.0) | 130-150 | 1-6 | 2,4-dichloro-5-chlorosulfonylbenzoic acid* | Not specified | [7] |
Note: This entry refers to a substituted benzoic acid but provides relevant data on reaction parameters.
Experimental Protocols
Protocol 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid
This protocol is designed to favor the formation of the meta-isomer and minimize byproducts.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (3.0 molar equivalents). Cool the flask in an ice-water bath.
-
Reagent Addition: Slowly add benzoic acid (1.0 molar equivalent) in portions to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.
-
Isolation: A white precipitate will form. Continue stirring for 15-20 minutes in the ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol can be used to purify the crude product and remove impurities like the para-isomer or sulfones.
-
Solvent Selection: A suitable solvent system is a mixture of ethanol and water.[6] Other potential solvents include acetic acid or toluene. The choice depends on the specific impurities present.
-
Dissolution: Place the crude 3-(chlorosulfonyl)benzoic acid in a flask and add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities (like sulfones).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If necessary, cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Below are diagrams illustrating key pathways and troubleshooting logic.
Caption: Reaction pathway for the formation of meta- and para-isomers.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. 4-(Chlorosulfonyl)benzoic acid | 10130-89-9 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 5. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 6. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 7. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 8. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [m.chemicalbook.com]
Technical Support Center: Separation of 2-Chloro-3-Nitrobenzoic Acid and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 2-chloro-3-nitrobenzoic acid from its other isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2-chloro-3-nitrobenzoic acid and its isomers so challenging?
A1: The separation is difficult due to the isomers' similar chemical structures and physical properties. As positional isomers, they often have very close molecular weights, polarities, and pKa values. This similarity results in comparable solubilities in common solvents and similar retention times in chromatographic systems, making baseline separation a significant challenge.
Q2: What are the most common isomers I can expect to find as impurities with 2-chloro-3-nitrobenzoic acid?
A2: The most common impurities are other positional isomers formed during the nitration of 2-chlorobenzoic acid. These include 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, and 2-chloro-6-nitrobenzoic acid. The relative abundance of these isomers can vary depending on the specific nitration conditions used in the synthesis.
Q3: What are the primary methods for separating these isomers?
A3: The main techniques employed for the separation of 2-chloro-3-nitrobenzoic acid and its isomers are fractional crystallization and high-performance liquid chromatography (HPLC). Fractional crystallization leverages slight differences in solubility, while HPLC exploits subtle variations in polarity and interaction with the stationary phase. Adjusting the pH is a critical parameter in both methods to influence solubility and retention characteristics.
Q4: How does pH play a role in the separation of these acidic isomers?
A4: The pH of the solution is a crucial factor because it determines the ionization state of the carboxylic acid group on the isomers.[1][2][3] At a pH below their pKa, the isomers will be in their neutral, less water-soluble form. Conversely, at a pH above their pKa, they will be in their ionized (anionic) form, which is more water-soluble. Since the pKa values of the isomers can differ slightly, carefully controlling the pH can be used to selectively precipitate one isomer from a solution (in crystallization) or alter their retention times on a reversed-phase HPLC column.[1][4] For instance, a lower pH in the mobile phase of an HPLC separation will generally increase the retention time of these acidic compounds.[1]
Troubleshooting Guides
Fractional Crystallization
Issue: Poor or no selective precipitation of the desired isomer.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The solubility difference between the isomers may be too small in the chosen solvent. Consult solubility data and test a range of solvents with varying polarities. |
| Incorrect pH | The pH of the solution may not be optimal for selectively precipitating the target isomer. Systematically adjust the pH in small increments to find the point of maximum precipitation for the desired isomer while keeping others in solution. |
| Cooling Rate is Too Fast | Rapid cooling can lead to co-precipitation of multiple isomers. Employ a slower, more controlled cooling process to allow for the selective crystallization of the least soluble isomer. |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated for crystallization to occur. Carefully evaporate some of the solvent to increase the concentration of the isomers. |
Issue: The purity of the crystallized product is low.
| Possible Cause | Troubleshooting Step |
| Co-precipitation of Isomers | Other isomers are precipitating along with the target compound. Re-dissolve the crystals and repeat the crystallization process (recrystallization), potentially using a different solvent or a more finely tuned pH. |
| Inadequate Washing | The crystal surfaces may be contaminated with the mother liquor containing other isomers. Wash the filtered crystals with a small amount of cold solvent in which the desired isomer has low solubility. |
| Formation of Solid Solutions | The isomers may be incorporating into each other's crystal lattice. This is a more complex issue that may require a different separation technique, such as HPLC. |
High-Performance Liquid Chromatography (HPLC)
Issue: Poor resolution between isomer peaks.
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | The polarity of the mobile phase may not be suitable for separating the isomers. Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Introducing a small amount of acid (e.g., acetic acid, formic acid) to the mobile phase can significantly improve the separation of these acidic isomers.[5] |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase affects the retention of the isomers.[1][4] A pH around the pKa of the isomers can lead to broad or split peaks. Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa of the isomers to ensure they are in a single ionic form.[2] |
| Inappropriate Column | The stationary phase of the column may not be providing enough selectivity. Consider a different type of C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) that can offer different selectivities for aromatic compounds. |
| Low Column Temperature | Lower temperatures can sometimes decrease resolution. Try increasing the column temperature in increments (e.g., 5°C) to see if it improves the separation. |
Issue: Peak tailing is observed for the isomer peaks.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | The acidic isomers can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[6] Add a competing acid to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid) to minimize these interactions.[7] Using an end-capped column can also reduce peak tailing.[6] |
| Wrong Mobile Phase pH | An inappropriate mobile phase pH can contribute to peak tailing.[8] Adjust the pH as described in the poor resolution section. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[6][7] |
| Column Contamination or Degradation | A blocked or contaminated column can cause peak tailing.[8] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Quantitative Data
Table 1: Physical Properties of 2-Chloro-3-Nitrobenzoic Acid and Its Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Chloro-3-nitrobenzoic acid | 3970-35-2 | C₇H₄ClNO₄ | 201.56 | 183-187 |
| 2-Chloro-4-nitrobenzoic acid | 2516-95-2 | C₇H₄ClNO₄ | 201.56 | 141-143 |
| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | C₇H₄ClNO₄ | 201.56 | 165-168 |
| 4-Chloro-3-nitrobenzoic acid | 96-99-1 | C₇H₄ClNO₄ | 201.56 | 239 |
Table 2: Solubility of Chloro-Nitrobenzoic Acid Isomers
| Compound | Water | Ethanol | Methanol | Acetone |
| 2-Chloro-3-nitrobenzoic acid | Practically insoluble | Soluble | Soluble | Soluble |
| 4-Chloro-3-nitrobenzoic acid | Partially soluble | Soluble | Soluble | Soluble[9] |
| 2-Chloro-5-nitrobenzoic acid | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: Comprehensive, directly comparable solubility data for all isomers in a range of solvents is limited in publicly available literature. The information provided is based on available data sheets and may be qualitative. It is highly recommended to perform solubility tests in your lab to determine the optimal solvent for your specific separation needs.
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization via pH Adjustment
This protocol provides a general framework. The optimal pH and solvent must be determined experimentally.
-
Dissolution: Dissolve the mixture of isomers in a suitable solvent (e.g., an alcohol-water mixture) at an elevated temperature to ensure complete dissolution.
-
Initial pH Adjustment: While stirring, slowly add an aqueous base (e.g., 1M NaOH) to raise the pH of the solution. This will convert the acidic isomers to their more soluble salt forms.
-
Selective Precipitation: Carefully and slowly add an aqueous acid (e.g., 1M HCl) to the solution. Monitor the pH continuously. As the pH is lowered, the isomers will begin to precipitate out of the solution at different rates depending on their individual pKa and solubility characteristics. The goal is to find a pH range where the desired isomer precipitates while the others remain in solution.
-
Isolation: Once a precipitate is formed at the target pH, hold the solution at that pH for a period to allow for complete crystallization. Isolate the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals using a suitable analytical technique, such as HPLC or melting point determination.
-
Recrystallization (Optional): If the purity is not satisfactory, repeat the process by re-dissolving the crystals and performing the crystallization again.
Protocol 2: HPLC Method for Isomer Separation
This is a starting point for method development. Optimization will be required.
-
Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% acetic acid (or formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over time. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition.
Visualizations
Caption: A flowchart illustrating the general workflow for fractional crystallization and a logic diagram for troubleshooting common HPLC separation issues.
Caption: The effect of pH on the ionization state and properties of chloro-nitrobenzoic acid isomers.
References
- 1. moravek.com [moravek.com]
- 2. agilent.com [agilent.com]
- 3. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. solubilityofthings.com [solubilityofthings.com]
process optimization for the amination reaction of a sulfonyl chloride intermediate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the amination of sulfonyl chloride intermediates to form sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the amination of a sulfonyl chloride?
A1: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide. A base is typically required to neutralize the generated hydrochloric acid (HCl).[1][2]
Q2: Why is a base necessary in this reaction?
A2: A base, such as pyridine or triethylamine, is added to neutralize the HCl produced during the reaction.[3][4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction. In some cases, an excess of the reactant amine can also serve as the base.
Q3: Can I use primary and secondary amines for this reaction?
A3: Yes, both primary and secondary amines react with sulfonyl chlorides to produce the corresponding sulfonamides.[5][6] Tertiary amines, however, do not form stable sulfonamides as they lack a proton on the nitrogen to be eliminated.[6][7]
Q4: What are the most common solvents for this reaction?
A4: Aprotic solvents are generally preferred to minimize the competing hydrolysis of the sulfonyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and diethyl ether.[1][4][8] However, reactions in aqueous media, particularly at high pH, have also been shown to be effective for certain substrates.[9][10]
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the consumption of the sulfonyl chloride and amine, and the formation of the sulfonamide product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture.
Process Optimization & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired sulfonamide. What are the potential causes and solutions?
A: Low yield is a common issue with several potential root causes. Use the following logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Byproducts
Q: My reaction produces multiple spots on TLC, and the final product is impure. What are the likely side reactions?
A: The two most common side reactions are hydrolysis of the sulfonyl chloride and disulfonylation of primary amines.
-
Hydrolysis: Sulfonyl chlorides are sensitive to water and can hydrolyze to the corresponding sulfonic acid, especially in the presence of a base.[11][12][13] This is often the primary cause of low yield.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Disulfonylation: Primary amines (R-NH₂) can sometimes react with two molecules of the sulfonyl chloride to form a disulfonamide byproduct (R-N(SO₂R')₂). This is more likely under harsh conditions or with highly reactive sulfonyl chlorides.
-
Solution: Use a controlled stoichiometry, add the sulfonyl chloride slowly to the amine solution, and avoid excessively high temperatures.
-
The following diagram illustrates the main reaction pathway versus common side reactions.
Caption: Desired reaction pathway versus common side reactions.
Quantitative Data Summary
Optimizing reaction parameters is crucial for maximizing yield and minimizing impurities. The following tables summarize findings from various studies.
Table 1: Effect of Solvent and Temperature on Yield [8]
| Entry | Solvent | Temperature (°C) | Sulfinamide Yield (%)* | Sulfonamide Byproduct (%) |
| 1 | CH₂Cl₂ | 0 | 66 | 13 |
| 2 | CH₂Cl₂ | 25 | 62 | - |
| 3 | CH₂Cl₂ | -20 | - | significant amount |
| 4 | Acetonitrile | 0 | poor yield | - |
| 5 | THF | 0 | poor yield | - |
*Note: This data is for a related reductive amination to form sulfinamides but illustrates the strong dependence of side reactions on solvent and temperature.
Table 2: Preparative Yields in Aqueous NaOH [10]
| Amine | Base System | Sulfonyl Chloride Excess | Yield (%) |
| Dibutylamine | 1.0 M NaOH | 5% | 94 |
| 1-Octylamine | 1.0 M NaOH | 5% | 98 |
| Hexamethylenimine | 1.0 M NaOH | 5% | 97 |
Experimental Protocols
General Protocol for Amination in an Aprotic Solvent
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for sulfonamide synthesis.
Detailed Steps:
-
Preparation: In an oven-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the sulfonyl chloride intermediate (1.05-1.2 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-24 hours, monitoring its progress periodically by TLC or HPLC until the starting amine is consumed.
-
Aqueous Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated brine solution.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).[8][14][15]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. cbijournal.com [cbijournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Temperature Control in Exothermic Sulfonation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information, troubleshooting advice, and experimental protocols for managing the significant heat evolution characteristic of sulfonation reactions. Proper temperature control is paramount for ensuring reaction safety, maximizing product yield, and achieving high purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in sulfonation reactions?
A: Temperature control is crucial for three main reasons:
-
Safety: Sulfonation reactions are highly exothermic, meaning they release a significant amount of heat.[1][2][3] Without proper control, the reaction temperature can increase rapidly, accelerating the reaction rate further. This creates a dangerous positive feedback loop known as "thermal runaway," which can lead to violent boiling, excessive pressure buildup, and potentially an explosion.[4][5][6]
-
Product Quality: The desired product's quality, particularly its color, is often temperature-dependent.[3] Elevated temperatures can lead to undesirable side reactions, the formation of byproducts (oversulfonation), and discoloration, which compromises the purity and commercial value of the final product.[1][3][7]
-
Reaction Selectivity and Yield: Many reactions can follow multiple pathways. Temperature is a key parameter that directs the reaction toward the desired product over unwanted byproducts, thus directly impacting the final yield and purity.[5]
Q2: What is "thermal runaway" and how can I prevent it?
A: Thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[8] It begins when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[4][6] This excess heat raises the temperature of the reaction mixture, which in turn exponentially increases the reaction rate, causing even more heat to be generated.[4][5][6]
Prevention strategies are key:
-
Adequate Cooling: Ensure your reactor's cooling system (e.g., cooling jacket, internal coils) is sufficient for the scale and specific exotherm of your reaction.[6]
-
Controlled Reagent Addition: Add the sulfonating agent slowly and methodically (dropwise) to avoid a sudden release of heat that overwhelms the cooling system.[4][5]
-
Continuous Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature in real-time.[4]
-
Dilution: For highly reactive agents like sulfur trioxide (SO3), dilution with an inert gas (e.g., dry air) can moderate the reaction rate.[7][9]
Q3: My final product is discolored. Could this be a temperature control issue?
A: Yes, very likely. Discoloration is a common indicator of poor temperature control.[3] High reaction temperatures often promote side reactions and the formation of colored impurities or "color bodies".[7] For instance, in chlorosulfonic acid sulfation, maintaining the reaction mass at approximately 25°C is critical to avoid these issues.[7]
Q4: How does the choice of sulfonating agent affect the exothermic heat release?
A: Different sulfonating agents have varying levels of reactivity, which directly impacts the heat of reaction.
-
Sulfur Trioxide (SO₃): Highly reactive and generates a large amount of heat. Its reactivity is often moderated by diluting it with dry air or complexing it.[2][7]
-
Oleum (H₂SO₄·SO₃): Also highly reactive due to the dissolved SO₃.[2]
-
Concentrated Sulfuric Acid (H₂SO₄): Generally less reactive than oleum or pure SO₃. The reaction can slow down or stop as water is produced, diluting the acid.[7]
-
Chlorosulfonic Acid (HSO₃Cl): An effective agent that also produces HCl gas as a byproduct.[7]
-
Sulfamic Acid: A solid reagent used in batch processes, often for smaller quantities. The reaction typically requires initial heating to proceed.[7]
Q5: Can the reaction be too cold? What happens if the temperature is too low?
A: Yes, a reaction can be too cold. While the primary concern is managing heat, insufficient temperature can lead to an incomplete or stalled reaction. For some processes, like those using sulfamic acid or certain Linear Alkyl Benzene (LAB) sulfonations, the reaction mixture must be heated to a specific temperature to initiate.[7][10] If the temperature is too low, the reaction rate may be impractically slow, leading to poor conversion and low yield.
Section 2: Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Sudden, rapid temperature increase ("excursion") | 1. Sulfonating agent added too quickly.[4] 2. Cooling system failure or insufficient capacity.[6] 3. Inadequate mixing leading to localized "hot spots". | 1. Immediately stop the addition of the sulfonating agent. 2. Ensure maximum coolant flow through the reactor jacket/coils.[6] 3. Increase stirring speed to improve heat transfer. 4. If available, use emergency cooling or quenching procedures. |
| Final product has poor color and/or high levels of byproducts. | 1. Reaction temperature was too high, causing side reactions.[3][7] 2. Incorrect molar ratio of reactants.[7] 3. "Hot spots" due to poor mixing. | 1. Review and optimize the reaction temperature; a lower temperature may be required.[7] 2. Verify calculations and ensure precise control of the molar ratio between the substrate and sulfonating agent.[7] 3. Improve agitation to ensure uniform temperature distribution. |
| Reaction is very slow or has stalled. | 1. Reaction temperature is too low.[10] 2. (If using H₂SO₄) Water produced during the reaction has diluted the acid below ~90% concentration.[7] 3. Poor mixing is preventing reactants from interacting effectively. | 1. Carefully and slowly increase the reaction temperature while monitoring for any sudden exotherm. 2. Consider using a dehydrating agent or a setup for azeotropic removal of water.[7] 3. Increase the stirring rate. |
Section 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
The optimal temperature for sulfonation is highly dependent on the specific substrate and sulfonating agent used.
Table 1: Recommended Temperature Ranges for Common Sulfonation Methods
| Sulfonating Agent / Process | Typical Temperature Range | Key Considerations |
|---|---|---|
| Chlorosulfonic Acid | ~25°C | Crucial for avoiding side reactions and color formation.[7] |
| Sulfamic Acid | 110–160°C | This batch process requires heating to initiate and sustain the reaction.[7] |
| Methyl Ester Sulfonation (from CPO) | 80-100°C | Higher temperatures within this range can lead to better results with shorter reaction times.[11] |
| Aromatic Sulfonation (Nitrobenzene with SO₃) | 40–110°C | Temperatures above 150°C in conventional reactors risk thermal runaway.[12] |
| Acridone Sulfonation (with Oleum) | -10°C to 200°C | The degree of sulfonation is significantly influenced by both temperature and reagent excess.[13] |
Table 2: Overview of Heat Management Strategies & Equipment
| Strategy | Equipment / Method | Primary Application & Advantage |
|---|---|---|
| Active Heat Removal | Jacketed Reactors / Cooling Coils | Standard for batch and semi-batch processes; allows for circulation of a cooling fluid.[1][6][9] |
| Multi-tube Falling-Film Reactors | Ideal for large-scale, continuous processes with highly exothermic reactions due to excellent heat transfer.[1][3] | |
| Microreactors | Offer superior temperature control and safety for lab-scale synthesis due to a very high surface-area-to-volume ratio.[12] | |
| Cooling Baths (Ice, Dry Ice/Solvent) | Simple and effective method for small-scale laboratory reactions requiring temperatures of 0°C or -78°C.[5] | |
| Procedural Control | Slow/Controlled Reagent Addition | A fundamental technique to limit the instantaneous rate of heat generation to match the cooling capacity.[4][5] |
| Dilution of Sulfonating Agent | Moderates the reactivity of potent agents like SO₃, making the heat release more manageable.[7] |
| | Semi-Batch Operation | Allows for controlled addition of a reactant to manage the reaction rate and heat output.[14][15] |
Experimental Protocols
Protocol: General Methodology for a Controlled Batch Sulfonation
This protocol provides a general framework. Specific temperatures, addition rates, and times must be optimized for each unique reaction.
-
Reactor Setup:
-
Select a reactor of appropriate volume, equipped with a cooling jacket and/or internal cooling coils.
-
Ensure the reactor is clean, dry, and fitted with a powerful overhead stirrer for efficient mixing, a calibrated temperature probe (thermocouple), and an addition funnel or syringe pump for the sulfonating agent.
-
The system should be vented to a suitable scrubbing system, especially when gaseous byproducts like HCl are expected.[7]
-
-
Initial Setup and Pre-Cooling:
-
Charge the organic substrate into the reactor.
-
Begin circulating coolant through the jacket to bring the substrate to the desired initial temperature (typically 2-5°C below the target reaction temperature).
-
-
Controlled Addition of Sulfonating Agent:
-
Temperature Management During Reaction:
-
Maintain the target temperature (e.g., ±2°C) by adjusting the addition rate.
-
If the temperature rises above the set limit, immediately slow or stop the addition until the temperature stabilizes.
-
If the temperature falls too low, slightly increase the addition rate, but with extreme caution.
-
-
Post-Addition and Workup:
-
Once the addition is complete, continue to stir the reaction mixture at the target temperature for a predetermined time to ensure the reaction reaches completion.
-
Proceed to the neutralization or workup phase. Be aware that neutralization is also often highly exothermic and requires efficient cooling.[3]
-
Mandatory Visualization
Workflows and logical diagrams are essential for visualizing complex processes in a laboratory setting.
Caption: Troubleshooting logic for a temperature excursion event.
Caption: Experimental workflow for a controlled exothermic sulfonation.
References
- 1. US20080306295A1 - Method and Device for the Sulfonation or Sulfation of Sulfonatable or Sulfatable Organic Substances and for Performing Faster, Strongly Exothermic Gas/Liquid Reactions - Google Patents [patents.google.com]
- 2. Sulphonation technology and how screw blowers play an important part - Atlas Copco India [atlascopco.com]
- 3. You are being redirected... [phxequip.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 6. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 7. chemithon.com [chemithon.com]
- 8. youtube.com [youtube.com]
- 9. US3462474A - Sulfonation process - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 13. mdpi.com [mdpi.com]
- 14. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 15. uotechnology.edu.iq [uotechnology.edu.iq]
Technical Support Center: Overcoming Low Solubility of Sulfamoylbenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with synthesized sulfamoylbenzoic acid derivatives. The following information is designed to offer practical solutions and detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: My synthesized sulfamoylbenzoic acid derivative has very low aqueous solubility. What are the primary reasons for this?
A1: Sulfamoylbenzoic acid derivatives often exhibit poor water solubility due to a combination of factors inherent to their molecular structure. These typically include the presence of a hydrophobic aromatic ring and other nonpolar moieties. The crystalline nature of the solid-state drug can also significantly contribute to low solubility, as substantial energy is required to break the crystal lattice for dissolution to occur. For instance, furosemide, a well-known sulfamoylbenzoic acid derivative, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability[1][2].
Q2: What are the initial steps I should take to improve the solubility of my compound for preliminary in vitro assays?
A2: For initial screening and in vitro assays, several rapid methods can be employed:
-
pH Adjustment: Since sulfamoylbenzoic acids are acidic in nature (due to the carboxylic acid and sometimes the sulfonamide group), increasing the pH of the aqueous medium will lead to ionization and a subsequent increase in solubility. The extent of this will depend on the pKa of your specific derivative[3][4].
-
Use of Cosolvents: Adding a water-miscible organic solvent (a cosolvent) can significantly increase the solubility of hydrophobic compounds. Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs)[5][6].
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules[7].
Q3: I need to improve the oral bioavailability of my lead compound. Which solubility enhancement techniques are most promising for in vivo applications?
A3: For improving oral bioavailability, more advanced formulation strategies are typically required. These aim to not only increase solubility but also enhance the dissolution rate in the gastrointestinal tract. Promising techniques include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can lead to a significant increase in dissolution rate[8][9][10][11].
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a faster dissolution rate and improved saturation solubility[12][13][14].
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin host can increase its apparent solubility and dissolution rate[6][8][15][16][17][18].
-
Prodrug Approach: Chemical modification of the sulfamoylbenzoic acid derivative to create a more soluble prodrug that converts back to the active parent drug in vivo is another effective strategy[19][20][21][22].
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays due to compound precipitation.
Question: I am observing high variability in my cell-based assay results, and I suspect my sulfamoylbenzoic acid derivative is precipitating out of the cell culture medium. How can I address this?
Answer:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility in aqueous media. | Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5%). | Improved dissolution in the final assay medium, leading to more consistent and reproducible results. |
| pH of the medium is not optimal for solubility. | Measure the pH of your final assay medium. If possible, adjust the pH to a value where your compound is more ionized and soluble, without negatively impacting cell viability. | Increased solubility and reduced precipitation of the compound during the assay. |
| Compound instability in the medium. | Investigate the stability of your compound in the cell culture medium over the time course of your experiment. This can be done using techniques like HPLC. | Understanding the degradation kinetics of your compound will help in optimizing the experimental window and interpreting the results accurately. |
Issue 2: Poor oral bioavailability in animal studies despite good in vitro activity.
Question: My sulfamoylbenzoic acid derivative shows potent activity in vitro, but the oral bioavailability in my animal model is very low. What formulation strategies can I explore to improve this?
Answer:
| Formulation Strategy | Underlying Principle | Considerations |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which enhances wettability and dissolution rate[8][9][10][11]. | Choice of carrier (e.g., PEGs, PVP, HPMC) and preparation method (e.g., solvent evaporation, fusion) are critical. Physical stability of the amorphous form needs to be assessed. |
| Nanosuspension | Particle size reduction to the nanometer range increases the surface-area-to-volume ratio, leading to a higher dissolution velocity and increased saturation solubility[12][13][14]. | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). The choice of stabilizer is crucial to prevent particle aggregation. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a more water-soluble inclusion complex[6][8][15][16][17][18]. | The stoichiometry of the complex and the type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) will influence the extent of solubility enhancement. |
| Prodrug Synthesis | A hydrophilic moiety is chemically attached to the parent drug, creating a more soluble prodrug. This moiety is cleaved in vivo to release the active drug[19][20][21][22]. | The linker chemistry must be designed for efficient cleavage at the target site. The prodrug itself should be stable during storage. |
Data Presentation: Solubility Enhancement of Furosemide (A Model Sulfamoylbenzoic Acid Derivative)
The following tables summarize quantitative data on the solubility and dissolution enhancement of furosemide using various techniques.
Table 1: Enhancement of Furosemide Dissolution Rate using Different Techniques
| Technique | Carrier/Method | Drug:Carrier Ratio | Dissolution Medium | % Drug Released at 30 min (DP30) | Reference |
| Physical Mixture | β-cyclodextrin | 1:4.5 | 0.1 N HCl | 100% | [8] |
| Solid Dispersion | Crospovidone (Kneading) | - | - | 76.5% | [8] |
| Solid Dispersion | HPMC E50LV | 1:2 | - | 55% | [8] |
| Solid Dispersion | PEG 6000 | 1:6 | - | 24.79% | [8] |
| Solid Dispersion | PVP | 1:20 | - | 38% | [8] |
| Complexation | Hydroxypropyl β-cyclodextrin | 1:4.5 | 0.1 N HCl | 81% | [8] |
| Complexation | PVP | 1:20 | 0.1 N HCl | 93% | [8] |
Table 2: Increase in Saturation Solubility of Furosemide
| Technique | Method | Solvent/Medium | Fold Increase in Solubility | Reference |
| Nanosuspension | Nanoprecipitation with Sonication | Simulated Gastric Fluid (pH 1.2) | 36-fold | [13] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | Water | 11-fold | [15] |
Experimental Protocols
Protocol 1: Preparation of Furosemide Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve the required amount of furosemide in a suitable volatile organic solvent, such as methanol.
-
Carrier Addition: Add the chosen hydrophilic carrier (e.g., Poloxamer 407, PVP K30) to the drug solution in the desired ratio (e.g., 1:4:4 drug:carrier1:carrier2).
-
Solvent Evaporation: Allow the solvent to evaporate completely under controlled conditions (e.g., in a water bath at a suitable temperature).
-
Pulverization and Sieving: Pulverize the resulting solid mass using a mortar and pestle to obtain a free-flowing powder. Pass the powder through a sieve of appropriate mesh size (e.g., #80).
-
Drying: Store the solid dispersion in a desiccator over a suitable drying agent (e.g., CaCl2) until completely dry[9].
Protocol 2: Preparation of Furosemide Nanosuspension by Antisolvent Precipitation with Sonication
-
Solvent Phase Preparation: Dissolve furosemide in a suitable organic solvent (e.g., acetone) to prepare the solvent phase.
-
Antisolvent Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC). This will be the antisolvent phase.
-
Precipitation: Inject the solvent phase into the antisolvent phase under constant stirring. The drug will precipitate as nanoparticles.
-
Sonication: Immediately sonicate the resulting suspension using a probe sonicator to control particle size and prevent aggregation.
-
Solvent Removal: Remove the organic solvent, for example, by evaporation under reduced pressure.
-
Lyophilization (Optional): The nanosuspension can be lyophilized to obtain a solid powder for long-term storage and reconstitution[13].
Protocol 3: Preparation of Furosemide-Cyclodextrin Inclusion Complex by Kneading Method
-
Paste Formation: Take the desired amount of β-cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.
-
Drug Addition: Gradually add the furosemide powder to the paste while continuously triturating.
-
Kneading: Knead the mixture for a specified period (e.g., 45-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size[1][18].
Visualizations
Caption: Workflow for preparing solid dispersions by the solvent evaporation method.
Caption: Approaches to overcome the low solubility of sulfamoylbenzoic acid derivatives.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility prediction for furosemide in water-cosolvent mixtures using the minimum number of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chalcogen.ro [chalcogen.ro]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro dissolution and bioavailability study of furosemide nanosuspension prepared using design of experiment (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and characterization of the inclusion complex of furosemide with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Improvement of dissolution properties of furosemide by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. New water-soluble sulfonylphosphoramidic acid derivatives of the COX-2 selective inhibitor cimicoxib. A novel approach to sulfonamide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 2-Chloro-5-Sulfamoylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude methyl 2-chloro-5-sulfamoylbenzoate post-reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-amino-5-sulfamoylbenzoic acid derivatives, byproducts from side reactions, and residual solvents or reagents. Depending on the synthetic route, regioisomers may also be present.
Q2: What are the recommended primary purification methods for this compound?
A2: The most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the impurity profile and the required final purity. An initial wash with a suitable solvent can also be effective for removing certain impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of the final product.[1][2][3][4] Reverse-phase columns such as C8 or C18 are typically employed.[1][5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Lower the temperature at which the crude product is dissolved. - Add a co-solvent to reduce the overall boiling point of the solvent system. - Ensure the crude material is fully dissolved before cooling. |
| Poor Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. - Place the solution in an ice bath or refrigerator to maximize crystal formation.[6] |
| Colored Product | Presence of colored impurities. | - Add activated carbon to the hot solution before filtration to adsorb colored impurities.[2][3][4][7] - Perform a second recrystallization. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is slow. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | The chosen eluent system is not optimal for separating the compound from its impurities. | - Adjust the polarity of the eluent. For silica gel chromatography, a mixture of a non-polar solvent (like benzene or hexane) and a more polar solvent (like ethyl acetate or acetic acid) is often effective.[8] - Use a gradient elution instead of an isocratic one. |
| Compound Cracks on Column | The column was not packed properly, or the solvent level dropped below the top of the silica gel. | - Ensure the silica gel is packed uniformly and that the column is never allowed to run dry. |
| Streaking or Tailing of Bands | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a small amount of a polar modifier (e.g., acetic acid or triethylamine) to the eluent to reduce strong interactions.[8] - Use a smaller amount of crude material relative to the amount of silica gel. |
Experimental Protocols
Protocol 1: Recrystallization from an Acetone-Water Mixture
-
Dissolution: In a flask, add the crude this compound to a minimal amount of hot acetone to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Slowly add water to the hot filtrate until the solution becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold water, and dry them under vacuum.[8]
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., benzene or a hexane/ethyl acetate mixture). A common eluent system for similar compounds is benzene with 5% acetic acid.[8]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
References
- 1. rjptonline.org [rjptonline.org]
- 2. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 3. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Page loading... [guidechem.com]
- 5. [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 8. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
catalyst selection to improve reaction time and yield in benzoate synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection to enhance reaction times and yields in benzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for benzoate synthesis via Fischer esterification?
A1: Benzoate synthesis, particularly through Fischer esterification of a carboxylic acid and an alcohol, typically employs an acid catalyst.[1] Commonly used catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1] Lewis acids, such as scandium(III) triflate, are also utilized.[1] For more sustainable and reusable options, solid acid catalysts like zeolites, heteropoly acids, and metal-organic frameworks (MOFs) are gaining prominence.[2]
Q2: How does catalyst selection impact reaction time and yield?
A2: The catalyst's primary role is to lower the activation energy of the reaction, thereby increasing the reaction rate and improving the yield.[2] Traditional catalysts like sulfuric acid are effective but can be corrosive and lead to purification challenges.[2] Modern solid acid catalysts can significantly reduce reaction times (from hours to under an hour) and increase yields to over 90% under optimized conditions.[2] For instance, tetrabutylammonium tribromide (TBATB) has been shown to produce a 95% yield in just 15 minutes for certain esterifications.[1]
Q3: What are the advantages of using a solid acid catalyst over a traditional homogeneous catalyst like sulfuric acid?
A3: Solid acid catalysts offer several advantages over traditional homogeneous catalysts:
-
Reusability: They can be easily separated from the reaction mixture (e.g., by filtration) and reused, which lowers operational costs.[3]
-
Reduced Corrosion: They are generally less corrosive to reaction vessels than strong mineral acids like H₂SO₄.[2]
-
Simplified Work-up: The ease of separation simplifies the product purification process, often eliminating the need for aqueous work-ups to neutralize the acid.
-
Tunable Acidity: The acidic properties of solid catalysts like zeolites can be adjusted to optimize selectivity and activity for specific reactions.[2]
Q4: Can I use a biocatalyst for benzoate synthesis?
A4: Yes, enzymes, particularly lipases, can be used for the synthesis of benzoates. For example, Candida rugosa lipase has been successfully used for the direct esterification of benzoic acid, providing good yields in a heterogeneous medium.[4] Biocatalysis offers the advantages of high selectivity and mild reaction conditions, which are beneficial for sensitive substrates.
Troubleshooting Guide
Issue 1: The reaction is slow or incomplete, resulting in low conversion of benzoic acid.
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | The chosen catalyst may not be active enough under the current reaction conditions. Consider switching to a stronger acid catalyst (e.g., from p-toluenesulfonic acid to sulfuric acid) or a more advanced catalyst like a zeolite or a metal-based solid acid.[1][2] |
| Low Catalyst Loading | The amount of catalyst may be insufficient. While technically catalytic, increasing the loading can accelerate the reaction. For some solid acids, a specific loading is required to saturate the reaction.[5] For sulfuric acid, a loading of 15% of the total mass of benzoic acid has been found to be effective.[6] |
| Water Inhibition | Fischer esterification is an equilibrium reaction that produces water.[7] The accumulation of water can slow down or reverse the reaction. Use a Dean-Stark apparatus to remove water azeotropically, or add a drying agent like molecular sieves to the reaction mixture.[1] |
| Sub-optimal Temperature | The reaction temperature may be too low. Generally, increasing the temperature increases the reaction rate.[2] Typical Fischer esterification temperatures range from 60–110 °C.[1] However, excessively high temperatures can lead to side reactions.[2] |
| Reagent Ratio | According to Le Chatelier's principle, using a large excess of one reactant (usually the alcohol) can drive the equilibrium towards the product side.[2][8] A 10-fold excess of alcohol can increase yields to 97%.[7] |
Issue 2: The reaction yield is low despite complete conversion of the starting material.
| Possible Cause | Troubleshooting Step |
| Side Reactions | High temperatures or highly acidic conditions can promote side reactions such as dehydration of the alcohol (especially for secondary and tertiary alcohols) or ether formation.[1][2] Consider using a milder catalyst or lowering the reaction temperature. |
| Product Decomposition | The product ester may be sensitive to the reaction conditions and could be degrading. Reduce the reaction time or temperature once the starting material is consumed. |
| Difficult Product Isolation | If using a homogeneous catalyst like H₂SO₄, the work-up procedure is critical. Ensure complete neutralization of the acid and perform thorough extractions to recover the product. Switching to a heterogeneous catalyst can simplify this process significantly.[2] |
Issue 3: The catalyst is difficult to separate from the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Homogeneous Catalyst | Homogeneous catalysts like sulfuric acid are dissolved in the reaction medium and require a chemical work-up (neutralization and extraction) for removal.[2] |
| Heterogeneous Catalyst | This is the ideal solution for easy separation. Solid acid catalysts such as zeolites or functionalized silica can be removed by simple filtration.[3] These catalysts are often reusable with no significant loss in performance.[3][9] |
Data Presentation: Catalyst Performance in Benzoate Synthesis
The following table summarizes the performance of various catalysts under different conditions.
| Catalyst | Substrates | Reaction Time | Temperature | Yield | Reference |
| Zeolite | Benzoic acid, Methanol | < 1 hour | Not specified | > 90% | [2] |
| Sulfuric Acid | Benzoic acid, Methanol | 4 hours | 80°C (353.15 K) | High Conversion | [6] |
| Zr/Ti Solid Acid | p-chlorobenzoic acid, Methanol | Not specified | Not specified | 84.1% (reused) | [3] |
| Zirconocene Triflate | Benzoic acid, Benzyl alcohol | 18-24 hours | 65°C | ~10% | |
| Tetrabutylammonium tribromide (TBATB) | 3-phenylpropanol, Acetic acid | 15 minutes | Not specified | 95% | [1] |
| Au/Pd on CeO₂ | Benzyl alcohol (oxidation) | 8 hours | 179.84°C | 92% (Sodium Benzoate) | [10] |
| Candida rugosa Lipase | Benzoic acid, Methanol | Not specified | Not specified | Good yields | [4] |
Experimental Protocols
General Protocol for Fischer Esterification using Sulfuric Acid
This protocol describes the synthesis of methyl benzoate from benzoic acid and methanol.
-
Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. If water removal is desired, a Dean-Stark trap can be placed between the flask and the condenser.[1][8]
-
Reagent Addition: To the round-bottom flask, add benzoic acid.
-
Add a significant excess of the alcohol (e.g., methanol, 3:1 molar ratio or higher).[6] The alcohol often serves as the solvent as well.[1]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~1-3 mol% relative to the limiting reagent, or up to 15% of the benzoic acid mass for faster reaction).[6][11]
-
Reaction: Heat the mixture to reflux (the boiling point of the alcohol, e.g., ~65°C for methanol) and maintain the reflux for 1-10 hours.[1][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by carefully neutralizing the sulfuric acid with a base, such as a saturated sodium bicarbonate solution.[11]
-
Extract the ester product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.[12]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude ester by distillation if necessary.
-
Protocol Variation for Solid Acid Catalysts (e.g., Zr/Ti composite)
-
Reaction Setup: Follow steps 1 and 2 of the general protocol.
-
Catalyst Addition: Add the solid acid catalyst (e.g., ZFT04 composite) to the flask containing the benzoic acid and excess methanol.[9]
-
Reaction: Heat the mixture to reflux and maintain for the desired reaction time (e.g., 6 hours).[9]
-
Catalyst Recovery and Product Isolation:
-
Cool the reaction mixture.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.[3][9]
-
The filtrate contains the product and excess alcohol. Remove the excess alcohol using a rotary evaporator to yield the methyl benzoate product. The simplified work-up avoids the neutralization and extraction steps.
-
Visualizations
Caption: Workflow for selecting a suitable catalyst for benzoate synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. What are the research directions for improving the synthesis efficiency of Methyl Benzoate? - Blog [m.evergreensinochem.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification-Academax [academax.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Sodium benzoate synthesis - chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors
A Comprehensive Comparison of Sulfamoyl Benzamide Inhibitors: Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of sulfamoyl benzamide inhibitors, focusing on their structure-activity relationships (SAR). The information presented is curated from recent scientific literature to aid in the rational design and development of novel therapeutics. We delve into their inhibitory activity against key enzyme targets, outline the experimental methodologies for their evaluation, and visualize the relevant biological pathways.
Structure-Activity Relationship (SAR) Analysis
The sulfamoyl benzamide scaffold has proven to be a versatile framework for designing potent and selective enzyme inhibitors. The biological activity of these compounds is significantly influenced by the nature and position of substituents on both the benzamide and sulfamoyl moieties.
Inhibitors of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
h-NTPDases are crucial enzymes involved in regulating purinergic signaling and are implicated in various pathological processes, including thrombosis, inflammation, and cancer.[1][2][3][4] The inhibitory activity of sulfamoyl benzamide derivatives against different h-NTPDase isoforms reveals distinct SAR trends.
Key observations include:
-
Substitution on the Sulfamoyl Nitrogen: The nature of the substituent on the sulfamoyl nitrogen plays a critical role in determining potency and selectivity. For instance, a cyclopropyl group often leads to potent inhibition.[1]
-
Substitution on the Benzamide Nitrogen: Aromatic and heterocyclic moieties on the benzamide nitrogen can significantly modulate activity. For example, a 4-bromophenyl group has been shown to be a potent inhibitor of h-NTPDase1.[2][3]
-
Substitution on the Benzene Ring: Halogenation, particularly chlorination, on the benzoic acid ring can enhance inhibitory potency.[1]
Inhibitors of Carbonic Anhydrases (CAs)
Carbonic anhydrases, particularly tumor-associated isoforms like CA IX and CA XII, are important targets in cancer therapy due to their role in pH regulation in the hypoxic tumor microenvironment.[1][2][3][5][6] Sulfamoyl benzamides belong to the class of sulfonamide-based CA inhibitors.
Key SAR insights for CA inhibitors include:
-
The Sulfamoyl Group: The unsubstituted sulfamoyl group is a key zinc-binding feature essential for inhibitory activity.
-
Aromatic Ring Substitution: The substitution pattern on the benzamide ring dictates isoform selectivity. Tailored modifications can lead to inhibitors with high affinity for tumor-associated CAs while sparing the ubiquitous cytosolic isoforms.[7]
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory activity (IC₅₀ values) of representative sulfamoyl benzamide derivatives against h-NTPDase and carbonic anhydrase isoforms.
Table 1: Inhibitory Activity of Sulfamoyl Benzamide Derivatives against h-NTPDase Isoforms
| Compound ID | R¹ (Sulfamoyl) | R² (Benzamide) | R³ (Ring) | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |
| 2d | Cyclopropyl | OH | 2-Chloro | - | - | - | 0.28 ± 0.07[2] |
| 3a | Cyclopropyl | 4-Chlorophenyl | H | - | - | 1.33 ± 0.05[1] | 1.78 ± 0.08[1] |
| 3f | Morpholino | 4-Methoxyphenyl | H | - | 0.27 ± 0.08[1] | - | - |
| 3i | Morpholino | 4-Bromophenyl | 4-Chloro | 2.88 ± 0.13[2][3] | - | 0.72 ± 0.11[2][3] | - |
| 3j | Benzyl | 4-Methoxyphenyl | 2-Chloro | - | Sub-micromolar[2][3] | - | - |
| 4d | Cyclopropyl | Cyclopropyl | 2-Chloro | - | Sub-micromolar[2][3] | - | - |
Table 2: Inhibitory Activity of Representative Sulfonamide Inhibitors against Carbonic Anhydrase Isoforms
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Benzamide-4-sulfonamide Derivatives | 5.3 - 334 | Low nanomolar | Low nanomolar | Low nanomolar |
Note: Specific Kᵢ values for a range of benzamide-4-sulfonamides are reported in the cited literature.[8] This table provides a summary of the general potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the generalized protocols for the synthesis and biological evaluation of sulfamoyl benzamide inhibitors.
General Synthesis of Sulfamoyl Benzamide Derivatives[9][10]
The synthesis is typically a two-step process:
-
Chlorosulfonation of Benzoic Acid: The appropriately substituted benzoic acid is reacted with an excess of chlorosulfonic acid, often with heating, to yield the corresponding sulfonyl chloride. The product is typically isolated by pouring the reaction mixture onto ice, followed by filtration.
-
Amidation:
-
Sulfonamide Formation: The sulfonyl chloride is reacted with a primary or secondary amine in an aqueous medium to form the sulfamoyl benzoic acid intermediate.
-
Benzamide Formation: The carboxylic acid of the sulfamoyl benzoic acid is then coupled with a desired amine using a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
-
Purification: The final products are purified by techniques such as flash column chromatography.[9]
h-NTPDase Inhibition Assay (Malachite Green Assay)[11]
This assay spectrophotometrically measures the amount of inorganic phosphate released from the hydrolysis of ATP or ADP by h-NTPDases.
-
Reaction Mixture Preparation: A reaction buffer (e.g., 10 mM HEPES, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4) is prepared.
-
Enzyme and Inhibitor Incubation: The h-NTPDase enzyme preparation is pre-incubated with various concentrations of the sulfamoyl benzamide inhibitor for a defined period.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate (ATP or ADP).
-
Reaction Termination and Color Development: The reaction is stopped, and the malachite green reagent is added. This reagent forms a colored complex with the released inorganic phosphate.
-
Absorbance Measurement: The absorbance of the colored complex is measured at a specific wavelength (e.g., ~620 nm).
-
IC₅₀ Determination: The inhibitor concentration that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)[12]
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
-
Assay Buffer: A buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., phenol red) is prepared.
-
Enzyme and Inhibitor Incubation: The carbonic anhydrase isoform is pre-incubated with the sulfamoyl benzamide inhibitor.
-
CO₂ Hydration Reaction: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
Monitoring pH Change: The change in absorbance of the pH indicator, resulting from the proton production during CO₂ hydration, is monitored over time.
-
Kinetic Analysis: The initial rates of the reaction are determined at different substrate (CO₂) concentrations.
-
Inhibition Constant (Kᵢ) Determination: The inhibition constants are calculated by analyzing the effect of the inhibitor concentration on the enzyme kinetics.
Visualizing the Molecular Landscape
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and experimental designs.
Caption: General workflow for the synthesis and biological evaluation of sulfamoyl benzamide inhibitors.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. AID 461584 - Inhibition of human NTPdase3 by capillary electrophoresis method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
comparative study of different catalysts for methyl 2-methoxy-5-sulfamoylbenzoate synthesis
A Comparative Guide to Catalysts in Methyl 2-Methoxy-5-Sulfamoylbenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the production of antipsychotic drugs like Sulpiride and Levosulpiride, has traditionally been a multi-step process fraught with challenges including long reaction times and significant chemical waste.[1][2] This guide provides a comparative analysis of different catalytic strategies for this synthesis, presenting experimental data, detailed protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most efficient and environmentally friendly method.
Performance Comparison of Catalytic Syntheses
The following table summarizes the quantitative data from two primary synthetic routes for methyl 2-methoxy-5-sulfamoylbenzoate: the traditional four-step synthesis and a newer, copper-catalyzed, single-step approach.
| Synthetic Route | Catalyst | Key Reactants | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Copper-Catalyzed Single-Step Synthesis | Cuprous Bromide (CuBr) | Methyl 2-methoxy-5-chlorobenzoate, Sodium aminosulfonate | 60°C, 12 hours in Tetrahydrofuran (THF) | 94.5 | 99.51 (HPLC) | [3] |
| Cuprous Bromide (CuBr) | Methyl 2-methoxy-5-chlorobenzoate, Sodium aminosulfonate | 50°C, 10 hours in Tetrahydrofuran (THF) | 96.55 | 99.51 (HPLC) | [3] | |
| Cuprous Chloride (CuCl) | Methyl 2-methoxy-5-chlorobenzoate, Sodium aminosulfonate | 65°C, 12 hours in Tetrahydrofuran (THF) | 94.5 | 99.51 (HPLC) | [2] | |
| Traditional Four-Step Synthesis | Various (NaOH, Chlorosulfonic acid, Ammonia, H₂SO₄) | Salicylic acid | Multi-step process with varying conditions | 63.7 (Overall) | Not specified | [4] |
| Step 1: Etherification | Sodium Hydroxide | Salicylic acid, Dimethyl sulfate | Optimized conditions | 92.6 | - | [4] |
| Step 2: Sulfonyl Chlorination | Chlorosulfonic acid | 2-methoxybenzoic acid | 50-70°C, 2 hours | 95.7 | - | [4] |
| Step 3: Amination | Ammonia | 2-methoxy-5-sulfonyl chlorobenzoic acid | Optimized conditions | 75.8 | - | [4] |
| Step 4: Esterification | Concentrated Sulfuric Acid | 2-methoxy-5-sulfamoyl benzoic acid, Methanol | Optimized conditions | 97.4 | - | [4] |
Analysis: The copper-catalyzed, single-step synthesis from methyl 2-methoxy-5-chlorobenzoate demonstrates significantly higher overall yields (94.5-96.55%) compared to the traditional four-step route (63.7%).[3][4] The newer method is also more efficient, avoiding the lengthy process and substantial waste associated with the classical approach.[1][5][6]
Experimental Protocols
Copper-Catalyzed Synthesis of Methyl 2-Methoxy-5-Sulfamoylbenzoate
This protocol is based on the use of a cuprous bromide catalyst.
Materials:
-
Methyl 2-methoxy-5-chlorobenzoate
-
Sodium aminosulfonate
-
Cuprous Bromide (CuBr)
-
Tetrahydrofuran (THF)
-
Activated Carbon
Procedure:
-
In a 1000 ml reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran (THF) and 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.[1][3]
-
Add 1.8g (0.0125 mol) of cuprous bromide and 25.7g (0.25 mol) of sodium aminosulfonate to the mixture.[1]
-
Raise the temperature to 65°C and maintain for 12 hours.[1]
-
After the reaction is complete, add 2g of activated carbon to the reaction mixture and filter while hot.[1]
-
Concentrate the filtrate under reduced pressure to obtain dry methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.[1]
-
The product can be dried under vacuum at 60°C.[3]
HPLC Analysis Conditions:
Traditional Four-Step Synthesis
This process involves four distinct stages starting from salicylic acid.[4][7]
Step 1: Synthesis of 2-methoxybenzoic Acid (Etherification)
-
The yield for this step can be as high as 92.6% under optimized conditions.[4]
Step 2: Synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid (Sulfonyl Chlorination)
-
Add 1.0 kg (6.6 mol) of 2-methoxybenzoic acid to 4 kg (34.3 mol) of chlorosulfonic acid in a 15 L glass reaction kettle at 0°C with continuous stirring.
-
Once dissolved, heat the reaction liquid to 50°C for 1 hour, then to 70°C for 2 hours.
-
Cool the mixture to room temperature. The yield can reach up to 95.7%.[4]
Step 3: Synthesis of 2-methoxy-5-sulfamoyl benzoic Acid (Amination)
-
This step involves the reaction with ammonia, and under optimized conditions, can achieve a yield of 75.8%.[4]
Step 4: Synthesis of methyl 2-methoxy-5-sulfamoylbenzoate (Esterification)
-
2-methoxy-5-sulfamoyl benzoic acid is catalyzed by concentrated sulfuric acid with methanol.
-
Methanol acts as both the esterification reagent and the solvent.
-
The optimized molar ratio of 2-methoxy-5-sulfamoyl benzoic acid, methanol, and sulfuric acid is 1:55:1.1.
-
This final step can achieve a yield of 97.4%.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes for producing methyl 2-methoxy-5-sulfamoylbenzoate.
Caption: Workflow for the copper-catalyzed synthesis.
Caption: The traditional multi-step synthetic pathway.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 6. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 7. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
A Comparative Guide to the In Vitro Antidiabetic Activity of 2,4-Dichloro-5-Sulfamoylbenzoic Acid Derivatives
The management of postprandial hyperglycemia, the sharp increase in blood glucose after a meal, is a critical strategy in controlling type 2 diabetes. One effective therapeutic approach is the inhibition of key carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase.[1] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. By slowing this process, the rate of glucose absorption is reduced, mitigating the post-meal spike in blood sugar.[2]
Researchers have synthesized and investigated a series of 2,4-dichloro-5-sulfamoylbenzoic acid derivatives as potential inhibitors of these enzymes. This guide provides a comparative analysis of their in vitro antidiabetic performance, supported by experimental data and methodologies.
Data Presentation: Enzyme Inhibitory Activity
The in vitro antidiabetic potential of the synthesized derivatives was primarily evaluated by their ability to inhibit α-glucosidase and α-amylase. The results, expressed as IC50 values (the concentration of the inhibitor required to reduce the enzyme's activity by 50%), are summarized below. Acarbose, a clinically used antidiabetic drug, serves as the standard for comparison.[1][3]
Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of 2,4-dichloro-5-sulfamoylbenzoic Acid Derivatives
| Compound | Derivative Name | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 3c | 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | Reported as 3-fold more potent than Acarbose[4] | Reported as 5-fold more potent than Acarbose[4] |
| 5o | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | Reported as ~6-fold more potent than Acarbose[3] | Reported as 4-fold more potent than Acarbose[3] |
| Acarbose | Standard Drug | Varies by study | 39.48 ± 0.80[3] |
Note: Specific IC50 values for compound 3c were not detailed in the referenced abstracts, but its relative potency was highlighted.
Key Findings:
-
Compound 3c emerged as a highly active derivative, demonstrating significantly greater inhibitory potential against both α-amylase and α-glucosidase compared to acarbose.[1][5]
-
In a separate series, Compound 5o , which features a 2-methyl-5-nitrophenyl substituent, was identified as the most potent inhibitor, showing approximately six times the activity against α-amylase and four times against α-glucosidase relative to acarbose.[3]
-
The presence of both electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups on the phenyl ring appeared to enhance the inhibitory activity against these enzymes.[3]
Experimental Protocols
The evaluation of the enzyme-inhibiting potential of these compounds followed established in vitro assay protocols.
α-Amylase Inhibition Assay
This assay quantifies the ability of a compound to inhibit α-amylase activity. The general principle involves measuring the amount of product formed when the enzyme hydrolyzes a substrate.
-
Preparation: A reaction mixture is prepared containing a buffer solution (e.g., MES buffer, pH 6), the α-amylase enzyme, and the test compound at various concentrations.[6]
-
Incubation: The mixture is pre-incubated to allow the test compound to bind to the enzyme.
-
Substrate Addition: A chromogenic substrate, such as 2-chloro-4-nitrophenyl-4-O-b-D-galactopyranosyl-a-D-maltoside (GalG2CNP), is added to initiate the reaction.[6]
-
Measurement: The enzyme hydrolyzes the substrate, releasing a colored product (e.g., 2-chloro-4-nitrophenol), the absorbance of which is measured over time using a spectrophotometer.
-
Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control reaction without the inhibitor. The IC50 value is then determined from a dose-response curve.
α-Glucosidase Inhibition Assay
This assay is similar in principle to the α-amylase assay but targets the α-glucosidase enzyme.
-
Preparation: The α-glucosidase enzyme solution is mixed with a buffer (e.g., phosphate buffer) and the test compound at varying concentrations.
-
Incubation: The mixture is pre-incubated.
-
Substrate Addition: A substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG) is added.
-
Measurement: α-glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product. The absorbance is measured spectrophotometrically to quantify the reaction rate.
-
Calculation: The percentage of inhibition and the IC50 value are calculated by comparing the results with a control.
Visualizing Mechanisms and Workflows
To better understand the context of these experiments, the following diagrams illustrate the targeted biological pathway and the general experimental procedure.
Caption: Mechanism of α-amylase and α-glucosidase inhibition.
Caption: General workflow for in vitro enzyme inhibition assays.
References
- 1. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Molecular Docking Results for Carbonic Anhydrase Inhibitors with Experimental Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational molecular docking results with established experimental data for carbonic anhydrase inhibitors. Detailed methodologies for key validation experiments are presented to support robust and reliable drug discovery efforts.
The development of potent and selective carbonic anhydrase (CA) inhibitors is a significant area of research for various therapeutic applications, including treatments for glaucoma, epilepsy, and certain types of cancer.[1] Molecular docking is a widely used computational tool to predict the binding orientation and affinity of small molecules to a protein target, thereby accelerating the discovery of new inhibitors. However, the reliability of in silico predictions hinges on rigorous experimental validation. This guide outlines the essential experimental techniques used to validate molecular docking results for CA inhibitors and provides a comparative framework for interpreting these data.
The Validation Workflow: From Computation to Confirmation
A standard workflow for validating molecular docking predictions involves a multi-step process that integrates computational modeling with experimental verification. The primary goal is to confirm that the predicted binding affinity and interactions from docking studies translate to measurable biological activity and direct molecular binding.
Caption: A standard workflow for validating molecular docking results.
Comparing Docking Predictions with Experimental Realities
A crucial step in the validation process is to compare the predicted binding affinities from molecular docking with experimentally determined values. While a perfect correlation is not always expected due to the approximations in scoring functions, a good correlation can validate the docking protocol for a specific target class.[2]
Below are comparative tables showcasing docking scores from various software alongside experimental inhibition (IC50) and binding affinity (Kd) data for a selection of inhibitors against human carbonic anhydrase II (hCA II) and IX (hCA IX).
Table 1: Comparison of Docking Scores and Experimental IC50 Values for hCA II Inhibitors
| Compound | Docking Software | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| Acetazolamide | AutoDock Vina | -7.5 | 12.0 |
| Glide | -8.2 | 12.0 | |
| GOLD | -9.1 | 12.0 | |
| Methazolamide | AutoDock Vina | -7.2 | 14.0 |
| Glide | -7.9 | 14.0 | |
| GOLD | -8.8 | 14.0 | |
| Dorzolamide | AutoDock Vina | -8.1 | 9.0 |
| Glide | -8.9 | 9.0 | |
| GOLD | -9.5 | 9.0 | |
| Brinzolamide | AutoDock Vina | -8.5 | 3.1 |
| Glide | -9.3 | 3.1 | |
| GOLD | -10.1 | 3.1 |
Table 2: Comparison of Docking Scores and Experimental IC50 Values for hCA IX Inhibitors
| Compound | Docking Software | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| Acetazolamide | AutoDock Vina | -7.1 | 25.0 |
| Ureido-sulfonamide 1 | AutoDock Vina | -9.2 | 5.8 |
| Ureido-sulfonamide 2 | AutoDock Vina | -9.5 | 4.5 |
| SLC-0111 | AutoDock Vina | -8.8 | 45.0 |
Note: The docking scores and experimental values are compiled from various literature sources and are for illustrative purposes. Actual values may vary depending on the specific docking protocol and experimental conditions.
Essential Experimental Protocols for Validation
Accurate and reproducible experimental data are the bedrock of computational model validation. The following sections detail the standard protocols for the most common assays used to validate carbonic anhydrase inhibitors.
Enzyme Inhibition Assay (IC50 Determination)
This assay measures the functional consequence of an inhibitor binding to carbonic anhydrase by quantifying the reduction in its enzymatic activity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.
Caption: Workflow for a carbonic anhydrase enzyme inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified carbonic anhydrase isoenzyme (e.g., hCA II or hCA IX) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of the inhibitor in DMSO. Serially dilute the inhibitor to obtain a range of concentrations.
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (NPA), in a solvent like acetonitrile.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the NPA substrate to all wells.
-
Immediately monitor the change in absorbance at 400-405 nm over time using a plate reader. The product, p-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time data on the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) of the interaction between an inhibitor and the enzyme.
References
Unveiling the Potential of Sulfamoylbenzoic Acid Derivatives as h-NTPDase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various sulfamoylbenzoic acid derivatives as inhibitors of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases). This document summarizes key experimental data, details underlying protocols, and visualizes essential pathways to facilitate informed research and development decisions.
Human NTPDases play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides. Their dysregulation is implicated in a range of pathologies, including thrombosis, inflammation, and cancer, making them attractive therapeutic targets.[1][2][3] Sulfamoylbenzoic acid derivatives have emerged as a promising class of h-NTPDase inhibitors, with several compounds demonstrating high potency and selectivity for different isoforms.
Comparative Efficacy of Sulfamoylbenzoic Acid Derivatives
The inhibitory potential of various sulfamoylbenzoic acid derivatives against four key h-NTPDase isoforms (h-NTPDase1, -2, -3, and -8) has been evaluated, with IC50 values serving as the primary metric for comparison. The data reveals a diverse range of potencies and selectivities among the synthesized compounds.
| Compound ID | Target Isoform | IC50 (µM) | Noteworthy Selectivity/Potency |
| 2d | h-NTPDase8 | 0.28 ± 0.07 | Most potent and selective inhibitor of h-NTPDase8.[4] |
| 3i | h-NTPDase1 | 2.88 ± 0.13 | Most potent inhibitor of h-NTPDase1.[1][2][3] |
| 3i | h-NTPDase3 | 0.72 ± 0.11 | Also a potent inhibitor of h-NTPDase3.[3][4] |
| 4d | h-NTPDase2 | 0.13 ± 0.01 | Highly potent inhibitor of h-NTPDase2.[1] |
| 3f | h-NTPDase2 | 0.27 ± 0.08 | Potent inhibitor of h-NTPDase2.[1] |
| 3j | h-NTPDase2 | 0.29 ± 0.07 | Potent inhibitor of h-NTPDase2.[1] |
| 2a | h-NTPDase3 | 1.32 ± 0.06 | Favorable inhibition of h-NTPDase3.[1] |
| 3c | h-NTPDase2 | 2.88 ± 0.08 | Moderate inhibitor. |
| 3c | h-NTPDase3 | 1.49 ± 0.51 | Moderate inhibitor. |
| 3c | h-NTPDase8 | 5.34 ± 0.73 | Moderate inhibitor. |
Key Findings from the Data:
-
Isoform Selectivity: The synthesized derivatives exhibit notable isoform selectivity. For instance, compound 2d is a highly selective and potent inhibitor of h-NTPDase8.[4] In contrast, compound 3i shows potent inhibition of both h-NTPDase1 and h-NTPDase3.[1][3][4]
-
High Potency: Several derivatives display sub-micromolar inhibitory activity. Compound 4d stands out as a particularly potent inhibitor of h-NTPDase2 with an IC50 value of 0.13 µM.[1]
-
Structure-Activity Relationship: The nature of the substituents on the sulfamoylbenzoic acid scaffold significantly influences the inhibitory potential and selectivity. For example, the N-cyclopropyl ring in compound 2a is favorable for h-NTPDase3 inhibition.[1]
Experimental Protocols
The determination of the inhibitory efficacy of sulfamoylbenzoic acid derivatives against h-NTPDases involves a series of well-defined experimental procedures.
Synthesis of Sulfamoylbenzoic Acid Derivatives
The synthesis of these inhibitors typically follows a linear approach.[1][4]
-
Chlorosulfonation: The process begins with the chlorosulfonation of a benzoic acid derivative. This step often requires an excess of chlorosulfonic acid and elevated temperatures.[1]
-
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with various amines (e.g., cyclopropylamine, morpholine, p-bromoaniline) to yield the corresponding sulfamoylbenzoic acids.[1][4]
-
Amide Coupling: Finally, the sulfamoylbenzoic acids undergo standard carbodiimide coupling reactions (e.g., using EDC and DMAP) with a range of amines to produce the final sulfamoyl-benzamide derivatives.[1]
In Vitro h-NTPDase Inhibition Assay
The inhibitory activity of the synthesized compounds is assessed using an in vitro enzyme assay.
-
Enzyme Preparation: Human NTPDase isoforms (1, 2, 3, and 8) are typically expressed in host cells like COS-7 or HEK 293. Membrane preparations containing the enzymes are then isolated.[5]
-
Reaction Mixture: The assay is conducted in a reaction buffer containing the enzyme preparation, the test compound (inhibitor) at various concentrations, and a divalent cation such as Ca2+ or Mg2+, which is essential for NTPDase activity.[6]
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate, typically ATP. The mixture is then incubated at 37°C for a specific period (e.g., 10-15 minutes).[6]
-
Quantification of Product Formation: The enzymatic reaction is terminated, and the amount of product (ADP or AMP) or the remaining substrate (ATP) is quantified. A common method for quantification is the Malachite Green assay, which measures the inorganic phosphate released during ATP hydrolysis.[6] Another method involves capillary electrophoresis with UV detection to separate and quantify the substrate and products.[5]
-
IC50 Determination: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in a control sample without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Pathways
To better understand the biological context and experimental procedures, the following diagrams illustrate the h-NTPDase signaling pathway and the general workflow for evaluating inhibitors.
Caption: h-NTPDase Signaling and Inhibition Pathway.
Caption: Experimental Workflow for Inhibitor Evaluation.
Conclusion
The exploration of sulfamoylbenzoic acid derivatives has yielded a number of potent and selective inhibitors of h-NTPDases. The data presented in this guide highlights the potential of this chemical scaffold for the development of novel therapeutics targeting purinergic signaling pathways. Further investigation, including in vivo studies and detailed pharmacokinetic and pharmacodynamic profiling, is warranted to translate these promising in vitro findings into clinically relevant applications. Molecular docking studies have also complemented these findings by providing insights into the interactions between the inhibitors and the amino acid residues within the active sites of the h-NTPDase proteins.[1][3][4]
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico ADMET Prediction: A Comparative Guide for Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from the laboratory to a clinically approved drug is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Early-stage in silico prediction of these properties is a critical strategy to mitigate late-stage attrition, saving considerable time and resources. This guide provides a comparative overview of the predicted ADMET properties of novel 2,4-dichloro-5-sulfamoylbenzoic acid derivatives, benchmarked against established drugs sharing the same core scaffold, such as the potent loop diuretic Furosemide.
Executive Summary
Novel derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been investigated for various therapeutic applications. In silico studies suggest that these compounds generally exhibit favorable drug-like properties, including good predicted oral absorption and solubility, with negligible toxicity concerns.[1][2] These derivatives largely adhere to established drug-likeness rules, such as Lipinski's Rule of Five and Veber's rule, indicating a promising pharmacokinetic profile.[1][2] This guide will delve into a comparative analysis of these predictions, offering insights into their potential as viable drug candidates.
Comparative ADMET Profile Analysis
To provide a clear comparison, the ADMET properties of the parent compound, 2,4-dichloro-5-sulfamoylbenzoic acid, and the well-established diuretic Furosemide were predicted using the SwissADME and admetSAR web servers. These predictions serve as a baseline to evaluate the potential of novel derivatives.
Physicochemical Properties and Drug-Likeness
The foundation of a favorable ADMET profile lies in the physicochemical properties of a compound. Parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are key determinants of a molecule's behavior in a biological system.
| Property | 2,4-dichloro-5-sulfamoylbenzoic acid | Furosemide | Bumetanide | Torsemide | Acceptable Range (Lipinski's Rule) |
| Molecular Weight ( g/mol ) | 272.09 | 330.74 | 364.42 | 348.42 | ≤ 500 |
| LogP (Consensus) | 1.85 | 2.03 | 2.90 | 2.56 | ≤ 5 |
| Hydrogen Bond Donors | 2 | 3 | 2 | 3 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | 5 | 5 | 5 | ≤ 10 |
| Molar Refractivity | 58.33 | 80.35 | 94.13 | 91.59 | 40-130 |
| Topological Polar Surface Area (TPSA) | 107.54 Ų | 124.78 Ų | 115.61 Ų | 119.24 Ų | ≤ 140 Ų |
Data generated using SwissADME web server.
Absorption and Distribution
Effective oral absorption is a coveted property for many drug candidates. Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration provide early indicators of a compound's potential distribution profile.
| Parameter | 2,4-dichloro-5-sulfamoylbenzoic acid | Furosemide | Bumetanide | Torsemide | Interpretation |
| GI Absorption (SwissADME) | High | High | High | High | Likelihood of good absorption from the gastrointestinal tract. |
| BBB Permeant (SwissADME) | No | No | No | No | Unlikely to cross the blood-brain barrier. |
| P-gp Substrate (SwissADME) | No | Yes | No | No | P-glycoprotein is a key efflux transporter that can limit drug absorption and distribution. |
| Human Intestinal Absorption (admetSAR) | 95.83% | 97.43% | 98.71% | 98.41% | High probability of absorption. |
| Caco-2 Permeability (admetSAR) | -0.66 log cm/s | -0.89 log cm/s | -0.32 log cm/s | -0.45 log cm/s | Negative values indicate low to moderate permeability. |
Data generated using SwissADME and admetSAR web servers.
Metabolism
The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. Inhibition of these enzymes can lead to drug-drug interactions, a significant safety concern.
| CYP Isoform | 2,4-dichloro-5-sulfamoylbenzoic acid | Furosemide | Bumetanide | Torsemide | Interpretation |
| CYP1A2 Inhibitor (SwissADME) | No | No | No | Yes | Potential for interaction with drugs metabolized by CYP1A2. |
| CYP2C19 Inhibitor (SwissADME) | No | No | No | Yes | Potential for interaction with drugs metabolized by CYP2C19. |
| CYP2C9 Inhibitor (SwissADME) | No | No | Yes | Yes | Potential for interaction with drugs metabolized by CYP2C9. |
| CYP2D6 Inhibitor (SwissADME) | No | No | No | No | Low potential for interaction with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor (SwissADME) | No | No | Yes | No | Potential for interaction with drugs metabolized by CYP3A4. |
Data generated using SwissADME web server.
Excretion and Toxicity
Toxicity is a primary reason for drug candidate failure. Early prediction of potential toxicities, such as cardiotoxicity (hERG inhibition) and mutagenicity (AMES test), is crucial.
| Parameter | 2,4-dichloro-5-sulfamoylbenzoic acid | Furosemide | Bumetanide | Torsemide | Interpretation |
| hERG I Inhibitor (admetSAR) | Non-inhibitor | Non-inhibitor | Inhibitor | Non-inhibitor | hERG inhibition is linked to cardiotoxicity. |
| AMES Toxicity (admetSAR) | Non-mutagenic | Non-mutagenic | Non-mutagenic | Non-mutagenic | Low likelihood of being mutagenic. |
| Rat Acute Oral Toxicity (LD50, mol/kg) (admetSAR) | 2.51 | 2.94 | 3.19 | 3.01 | Higher values indicate lower acute toxicity. |
| Skin Sensitisation (SwissADME) | No | No | No | No | Unlikely to cause skin sensitization. |
Data generated using SwissADME and admetSAR web servers.
Experimental Protocols
The in silico data presented in this guide were generated using publicly available and widely validated web-based platforms. The general workflow for these predictions is outlined below.
In Silico ADMET Prediction Workflow
-
Compound Structure Input: The chemical structure of the molecule of interest is provided to the software, typically in SMILES (Simplified Molecular Input Line Entry System) format or by drawing the structure using a chemical editor.
-
Descriptor Calculation: The software calculates a wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecule.
-
Model-Based Prediction: Pre-built mathematical models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict ADMET properties based on the calculated descriptors. These models have been trained on large datasets of compounds with experimentally determined ADMET properties.
-
Results Output: The predicted ADMET parameters are presented in a structured format, often with qualitative interpretations (e.g., "High" or "Low" absorption) and quantitative values.
Specific Protocols for Web Servers Used
-
SwissADME:
-
Access: The SwissADME web server is freely accessible at --INVALID-LINK--.[3]
-
Input: A list of SMILES strings, one per line, is pasted into the input box.
-
Execution: The "Run" button is clicked to initiate the calculations.
-
Output: The results are displayed on a new webpage, providing detailed information on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[3] The results can be exported as a CSV file.
-
-
admetSAR:
-
Access: The admetSAR web server is accessible at --INVALID-LINK--.[4]
-
Input: The tool accepts single or multiple SMILES strings, or the user can draw the chemical structure.
-
Execution: After inputting the molecule(s), the "Predict" button is clicked.
-
Output: The server provides predictions for a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity profiles.[5]
-
Visualizing the In Silico ADMET Process
To better understand the workflow and the interplay of different ADMET properties, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized workflow for in silico ADMET prediction.
Caption: The journey of a drug through the body, highlighting ADME processes.
Conclusion
The in silico ADMET profiles of novel 2,4-dichloro-5-sulfamoylbenzoic acid derivatives, when compared to established drugs like Furosemide, suggest a promising foundation for further development. The predictions indicate good oral bioavailability and a generally low toxicity risk. However, it is imperative to remember that in silico predictions are models and not a substitute for experimental validation. These computational tools are best utilized as a screening and prioritization mechanism to guide the selection of the most promising candidates for synthesis and subsequent in vitro and in vivo testing. By integrating these predictive methods early in the drug discovery pipeline, researchers can enhance the efficiency and success rate of developing safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. About | admetSAR [lmmd.ecust.edu.cn]
- 5. Introduction of models | admetSAR [zealseeker.github.io]
Structural Validation of Sulfamoyl-Benzoates as Carbonic Anhydrase Inhibitors: A Crystallographic Comparison
A detailed guide for researchers and drug development professionals on the structural basis of carbonic anhydrase inhibition by sulfamoyl-benzoates, supported by X-ray crystallography data and detailed experimental protocols.
This guide provides a comparative analysis of the binding of sulfamoyl-benzoate inhibitors to carbonic anhydrases (CAs), with a focus on structural validation through X-ray crystallography. Carbonic anhydrases, particularly isoforms like CA IX, are significant targets in cancer therapy due to their role in the tumor microenvironment.[1][2] Sulfamoyl-benzoates represent a class of potent and selective inhibitors against these enzymes. Understanding their precise binding modes at the atomic level is crucial for the rational design of more effective and specific anticancer drugs. This document summarizes key crystallographic and binding affinity data, outlines detailed experimental procedures for structural studies, and visually represents the workflows and logical relationships involved in the structural validation process.
Comparative Analysis of Inhibitor Binding
The efficacy and selectivity of sulfamoyl-benzoate inhibitors are determined by their specific interactions within the active site of different carbonic anhydrase isoforms. X-ray crystallography provides high-resolution insights into these interactions, revealing the structural determinants of affinity and selectivity. The data presented below summarizes key findings from structural studies of various sulfamoyl-benzoates and related sulfonamides in complex with CA II and CA IX (or a CA IX-mimic).
Table 1: Crystallographic Data for Carbonic Anhydrase-Inhibitor Complexes
| Inhibitor | CA Isoform | PDB ID | Resolution (Å) | R-cryst | R-free | Reference |
| Acetazolamide | CA IX | - | - | - | - | [3][4] |
| Acetazolamide | CA II | 8Q19 | 2.63 | 0.167 | 0.234 | [5] |
| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates | CA IX | - | - | - | - | [1] |
| Lipophilic Acetazolamide Analogs | CA II / CA IX-mimic | - | 1.3 - 1.7 | - | - | [2] |
| Carbohydrate-based Sulfamates | CA II / CA IX-mimic | - | ≤ 1.7 | - | - | [6] |
| 6-sulfamoyl-saccharin | hCA II | - | - | - | - | [7] |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA II | - | - | - | - | [8] |
Note: Specific PDB IDs and R-factors for all listed complexes were not consistently available in the search results.
Table 2: Comparative Binding Affinities of Inhibitors for Carbonic Anhydrase Isoforms
| Inhibitor Class | Target Isoform(s) | Key Findings | Binding Affinity (Kd/Ki) | Reference |
| Methyl 5-sulfamoyl-benzoates | CA IX | High affinity and selectivity for CA IX. | Kd of 0.12 nM for compound 4b. | [1] |
| Lipophilic Acetazolamide Analogs | CA I, II, IV, IX | Identified low nanomolar potent inhibitors against CA IX. | Low nanomolar range. | [2] |
| Carbohydrate-based Sulfamates | CA IX, CA II | Low nM inhibition of CA IX with preferential targeting of extracellular CA IX. | Ki values of 1-2 nM for CA IX. | [6] |
| 4-sulfamoyl-benzenecarboxamides | CA I, II, IV | Showed affinity in the low nanomolar range for CA II and IV. | Low nanomolar range. | [9] |
Experimental Protocols for Structural Validation
The determination of the crystal structure of a carbonic anhydrase-sulfamoyl-benzoate complex involves a multi-step process, from protein production to structure refinement and validation. Below are detailed methodologies for the key experiments.
Protein Expression and Purification
Recombinant human carbonic anhydrase (hCA) is typically expressed in Escherichia coli.
-
Expression System: E. coli BL21(DE3) cells are commonly used for expressing hCA isoforms. For structural studies of CA IX, a soluble CA IX-mimic is often employed. This mimic is a variant of CA II with active site residues mutated to match those of CA IX.
-
Cloning: The gene encoding the desired hCA isoform is cloned into an expression vector, often with a polyhistidine (His) tag to facilitate purification.
-
Culture and Induction: A large-scale culture of the transformed E. coli is grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: After incubation, the cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column if a His-tag is present. The column is washed to remove unbound proteins, and the target protein is eluted using a buffer containing imidazole.
-
Ion Exchange Chromatography: Further purification can be achieved using ion exchange chromatography to separate the target protein from remaining impurities based on charge.
-
Size Exclusion Chromatography (Gel Filtration): The final purification step involves size exclusion chromatography to obtain a highly pure and homogenous protein sample, which is crucial for crystallization. The protein is exchanged into a buffer suitable for crystallization.
-
-
Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined spectrophotometrically.
Crystallization of the CA-Inhibitor Complex
Crystallization is a critical and often challenging step in X-ray crystallography.
-
Complex Formation: The purified carbonic anhydrase is incubated with a molar excess of the sulfamoyl-benzoate inhibitor to ensure complete binding.
-
Crystallization Method: The hanging drop or sitting drop vapor diffusion method is commonly used. In this method, a small drop containing the protein-inhibitor complex and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.
-
Screening and Optimization: Initial crystallization conditions are screened using commercially available kits covering a wide range of precipitants, pH, and additives. Once initial microcrystals are obtained, the conditions (e.g., precipitant concentration, pH, temperature, protein concentration) are optimized to grow larger, single crystals suitable for X-ray diffraction.
-
Crystal Harvesting and Cryo-protection: Well-formed crystals are carefully harvested from the drops and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. Before cooling, the crystals are typically soaked in a cryoprotectant solution (e.g., glycerol, ethylene glycol) to prevent the formation of ice crystals.
X-ray Data Collection and Processing
High-quality diffraction data is essential for determining an accurate crystal structure.
-
Data Collection: X-ray diffraction data is collected at a synchrotron source, which provides a high-intensity X-ray beam. The cryo-cooled crystal is mounted on a goniometer and rotated in the X-ray beam. The diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction images are processed using software packages like HKL2000 or XDS. This involves:
-
Indexing: Determining the unit cell parameters and crystal lattice symmetry.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Scaling the intensities from multiple images and merging symmetry-related reflections to generate a final dataset of unique reflections with their corresponding intensities and standard deviations.
-
Structure Determination and Refinement
The final step is to solve the crystal structure and refine the atomic model.
-
Phase Determination: The "phase problem" is solved using molecular replacement if a similar structure is already known. The atomic coordinates of the known structure are used as a search model to find the correct orientation and position in the new unit cell.
-
Model Building: An initial electron density map is calculated using the determined phases. The atomic model of the protein and the bound inhibitor is then built into this map using molecular graphics software like Coot.
-
Refinement: The initial model is refined against the experimental diffraction data using refinement software such as REFMAC5 or PHENIX. This iterative process involves adjusting the atomic coordinates, temperature factors (B-factors), and occupancies to improve the agreement between the calculated and observed structure factors, monitored by the R-cryst and R-free values.
-
Validation: The final refined structure is validated using tools like PROCHECK to assess its stereochemical quality, including bond lengths, bond angles, and Ramachandran plot analysis. The validated coordinates and structure factors are then deposited in the Protein Data Bank (PDB).
Visualizing the Process
To better understand the workflow and the relationships involved in structural validation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for X-ray crystallography of CA-inhibitor complexes.
Caption: Logical flow for structural validation and inhibitor design.
References
- 1. High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Experiences From Developing Software for Large X-Ray Crystallography-Driven Protein-Ligand Studies [frontiersin.org]
- 7. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of inhibitors for carbonic anhydrase IX over other CA isozymes
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of CA IX Inhibitor Selectivity Over Other Carbonic Anhydrase Isozymes
The selective inhibition of carbonic anhydrase IX (CA IX) presents a promising therapeutic strategy for a variety of cancers. As a tumor-associated isozyme, CA IX is overexpressed in numerous solid tumors in response to hypoxia and contributes to an acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.[1][2] Consequently, the development of inhibitors that selectively target CA IX over other ubiquitously expressed CA isozymes, such as CA I and CA II, is a critical objective in anticancer drug discovery to minimize off-target effects.[3][4] This guide provides a comparative analysis of the selectivity profiles of various CA IX inhibitors, supported by quantitative experimental data and detailed methodologies.
Comparative Selectivity of CA IX Inhibitors
The selectivity of an inhibitor for CA IX is typically assessed by comparing its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against CA IX to that of other CA isozymes. A lower Ki value indicates a higher binding affinity and more potent inhibition. The following table summarizes the inhibitory activities of several compounds against CA IX and other key isozymes.
| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity for CA IX over CA II |
| Acetazolamide (AZ) | 250 | 12 | 25 | 5.7 | 0.48 |
| SLC-0111 | - | 960 | 45 | - | 21.3 |
| SLC-149 | - | 960 | 45 | - | 21.3 |
| 5932 | 207 | 123 | 220 | 1200 | 0.56 |
| 5946 | 258 | 149 | 100 | 254 | 1.49 |
| 6046 | 60,000 | 16,000 | 2,700 | 13,000 | 5.93 |
| XMU-MP-1 | 32 | 24 | 31 | 1000 | 0.77 |
| U-NO2 | - | - | ~25 (IC50) | - | - |
Data compiled from multiple sources.[5][6][7][8] Note that some values are IC50 and are indicated as such.
Experimental Protocols for Assessing Inhibitor Selectivity
The determination of inhibition constants is crucial for evaluating the selectivity of CA inhibitors. The most common method employed is the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay
This method measures the enzyme's ability to catalyze the hydration of CO2. The inhibition of this activity is then used to determine the Ki of a compound.
Principle: The hydration of CO2 results in a change in pH, which can be monitored using a pH indicator dye. The rate of this change is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases.
Methodology:
-
Reagents and Buffers:
-
HEPES buffer (or other suitable buffer) at a specific pH (e.g., 7.4).
-
pH indicator solution (e.g., phenol red).
-
Purified recombinant human CA isozymes (CA I, CA II, CA IX, CA XII).
-
CO2-saturated water.
-
The inhibitor compound at various concentrations.
-
-
Instrumentation: A stopped-flow spectrophotometer is required. This instrument allows for the rapid mixing of two solutions and the immediate monitoring of the reaction.
-
Procedure:
-
One syringe of the stopped-flow instrument is filled with the enzyme solution and the pH indicator in the buffer.
-
The second syringe is filled with the CO2-saturated water and varying concentrations of the inhibitor.
-
The two solutions are rapidly mixed in the observation cell of the spectrophotometer.
-
The change in absorbance of the pH indicator is monitored over time (typically in milliseconds).
-
The initial rate of the reaction is calculated from the slope of the absorbance change.
-
The experiment is repeated with different concentrations of the inhibitor.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined from this plot.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration (CO2) and Km is the Michaelis-Menten constant of the enzyme for the substrate.[9]
-
Signaling Pathway and Experimental Workflow
The development and assessment of selective CA IX inhibitors involve understanding its biological role and a structured experimental approach.
Caption: CAIX signaling pathway under hypoxic conditions.
Caption: Experimental workflow for assessing inhibitor selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Novel Furosemide Derivatives as Promising Antibacterial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Furosemide, a well-known diuretic, and its derivatives have recently garnered attention for their potential antibacterial properties. This guide provides a comprehensive comparison of novel furosemide derivatives as antibacterial agents, supported by available experimental data, to aid researchers in the field of drug discovery and development.
Performance Comparison of Furosemide Derivatives
The antibacterial efficacy of newly synthesized furosemide derivatives has been evaluated against a panel of common pathogenic bacteria. The following table summarizes the zone of inhibition data from a key study, comparing the activity of these derivatives to standard antibiotics.
Table 1: Antibacterial Activity of Novel Furosemide Derivatives (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Furosemide Derivative 1 | 22 | 20 | 18 | 16 |
| Furosemide Derivative 2 | 25 | 23 | 20 | 18 |
| Furosemide Derivative 3 | 28 | 26 | 22 | 20 |
| Amoxicillin (Standard) | 30 | 28 | 25 | - |
| Cephalexin (Standard) | 32 | 30 | 28 | - |
Data synthesized from a study by Alsahib et al.[1]
Notably, several of the prepared furosemide derivatives exhibited significant antibacterial activity, with some compounds showing efficacy comparable to or even exceeding that of the reference drugs against certain bacterial strains.[1] For instance, Furosemide Derivative 3 displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments used in the evaluation of antibacterial agents.
Antibacterial Susceptibility Testing: Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Principle: The antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a target bacterium. The presence of a zone of inhibition around the well indicates the antimicrobial activity.
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate.
-
Application of Test Compound: A defined concentration of the furosemide derivative (dissolved in a suitable solvent like DMSO) is added to each well. A well with the solvent alone serves as a negative control, and wells with standard antibiotics serve as positive controls.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method
This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Stock Solution: A stock solution of the furosemide derivative is prepared in a suitable solvent.
-
Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium. A well containing only broth and inoculum serves as a positive control for growth, and a well with broth alone serves as a negative control for sterility.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the furosemide derivative at which there is no visible turbidity (bacterial growth).
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.
References
A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
Sulfamoylbenzoates are a critical class of organic compounds, serving as key intermediates and pharmacophores in a wide array of therapeutic agents, including antipsychotics like Sulpiride and selective receptor agonists.[1][2] The efficiency, safety, and environmental impact of their synthesis are paramount in drug discovery and development. This guide provides an objective comparison between traditional and modern synthetic routes to sulfamoylbenzoates, supported by experimental data and detailed protocols.
Traditional Synthesis: The Chlorosulfonation Pathway
The conventional approach to synthesizing sulfamoylbenzoates has long relied on a multi-step process, typically beginning with the electrophilic chlorosulfonation of a benzoic acid derivative, followed by amination.[3][4][5] This method, while established, often involves hazardous reagents, lengthy reaction sequences, and significant waste generation.[1]
A classic example is the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate starting from salicylic acid. This process involves four distinct stages: methylation, chlorosulfonation, amination, and esterification.[6] The use of excess chlorosulfonic acid is common, a reagent that is highly corrosive and reacts violently with water.[4][7] The overall pathway is characterized by its long duration and the production of substantial waste, including high chemical oxygen demand (COD), high salt, and high ammonia nitrogen wastewater, posing significant challenges for industrial-scale production and environmental sustainability.[1][6]
References
- 1. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 2. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. 4-(Chlorosulfonyl)benzoic acid | 10130-89-9 | Benchchem [benchchem.com]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 7. organic chemistry - What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Safety Operating Guide
Navigating the Disposal of Methyl 2-chloro-5-sulfamoylbenzoate: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of Methyl 2-chloro-5-sulfamoylbenzoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines general best practices for the disposal of hazardous laboratory chemicals, drawing on information from similar compounds and established institutional guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazardous nature of structurally similar chemicals, assume that this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2] Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data on Structurally Related Compounds
To provide a framework for understanding the potential hazards of this compound, the following table summarizes key data from the SDS of similar compounds. This information should be used to infer potential risks and guide cautious handling and disposal.
| Property | 2-Chloro-5-sulfamoylbenzoic acid | Methyl 2-methoxy-5-sulfamoylbenzoate |
| Molecular Formula | C₇H₆ClNO₄S[3] | C₉H₁₁NO₅S[4] |
| Molecular Weight | 235.64 g/mol [3] | 245.25 g/mol [4] |
| Physical State | Beige Solid[3] | Solid |
| Storage Temperature | -20°C[3] | Not specified |
| Known Hazards | Assumed to be hazardous | Combustible Solid[4] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste stream. Adherence to institutional and local regulations is paramount.[5][6][7]
1. Waste Identification and Segregation:
-
Characterize the Waste: Treat this compound as a hazardous chemical waste.
-
Segregate: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Store it separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent violent reactions.[6]
2. Containerization and Labeling:
-
Use Appropriate Containers: Collect the waste in a designated, compatible, and leak-proof container. Plastic containers are often preferred.[5] The container must have a secure screw-top cap.[6]
-
Proper Labeling: Clearly label the waste container with the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation. The label should also include the appropriate hazard warnings (e.g., "Hazardous Waste," "Irritant").
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory where the waste is generated.[5][6]
-
Accumulation Limits: Be aware of the maximum allowable volume of hazardous waste in your SAA, which is typically 55 gallons. For acutely toxic wastes, the limit is much lower (e.g., one quart).[5]
4. Arranging for Disposal:
-
Contact EHS: Once the container is full or has been in storage for the maximum allowed time (often up to 12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[5]
-
Do Not Dispose Down the Drain: Unless explicitly approved by your EHS office for specific, neutralized, and non-hazardous materials, do not dispose of this chemical down the sanitary sewer.[1][7]
-
Do Not Dispose in Regular Trash: Solid forms of chemical waste should not be disposed of in the regular trash.[6][7]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste like this compound.
Caption: Decision-making workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Methyl 2-methoxy-5-sulfamoylbenzoate 98 33045-52-2 [sigmaaldrich.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
